(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C48H80N7O20P3S |
|---|---|
Molekulargewicht |
1200.2 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanethioate |
InChI |
InChI=1S/C48H80N7O20P3S/c1-25(29-10-11-30-36-31(20-34(58)48(29,30)6)47(5)14-12-28(56)18-27(47)19-32(36)57)8-7-9-26(2)45(63)79-17-16-50-35(59)13-15-51-43(62)40(61)46(3,4)22-72-78(69,70)75-77(67,68)71-21-33-39(74-76(64,65)66)38(60)44(73-33)55-24-54-37-41(49)52-23-53-42(37)55/h23-34,36,38-40,44,56-58,60-61H,7-22H2,1-6H3,(H,50,59)(H,51,62)(H,67,68)(H,69,70)(H2,49,52,53)(H2,64,65,66)/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,36+,38-,39-,40+,44-,47+,48-/m1/s1 |
InChI-Schlüssel |
MNYDLIUNNOCPHG-SEGQUPMDSA-N |
Isomerische SMILES |
C[C@H](CCC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C |
Kanonische SMILES |
CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, also known as (25S)-THCA-CoA, is a critical intermediate in the biosynthesis of cholic acid, a primary bile acid. Its formation involves the stereospecific isomerization of its (25R) epimer, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological role of (25S)-THCA-CoA. Detailed experimental protocols for its analysis and a summary of its key quantitative data are presented to support further research and drug development endeavors targeting bile acid metabolism.
Chemical Structure and Properties
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a complex molecule comprising a steroid nucleus derived from cholesterol, a coenzyme A (CoA) moiety, and a C-27 cholestanoic acid side chain with a specific stereochemistry at the C-25 position.
Table 1: Chemical Identifiers and Properties of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
| Property | Value | Source |
| Chemical Formula | C48H80N7O20P3S | [1] |
| Molecular Weight | 1200.17 g/mol | [1] |
| Exact Mass | 1199.43917013 Da | [2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (25S)-3α,7α,12α-trihydroxy-5β-cholestan-26-thioate | [3] |
| Synonyms | (25S)-THCA-CoA, (25S)-3,7,12-trihydroxycoprostanoyl-CoA | MedchemExpress |
Table 2: Predicted Physicochemical Properties of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
| Property | Predicted Value | Source |
| Water Solubility | 0.87 g/L | [4] |
| logP | 1.21 | [4] |
| pKa (Strongest Acidic) | 0.83 | [4] |
| pKa (Strongest Basic) | 4.95 | [4] |
| Physiological Charge | -4 | [4] |
Biological Role in Bile Acid Synthesis
(25S)-THCA-CoA is a key intermediate in the peroxisomal β-oxidation pathway of bile acid synthesis. The formation of the (25S) stereoisomer from the (25R) form is a crucial step catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR).[5][6] This isomerization is necessary for the subsequent enzymatic reactions that lead to the shortening of the cholesterol side chain and the formation of cholic acid.
Signaling Pathway of (25S)-THCA-CoA Formation and Metabolism
The conversion of (25R)-THCA-CoA to (25S)-THCA-CoA is an essential step in the bile acid synthesis pathway. The following diagram illustrates the key enzymatic reactions involved.
Caption: Key enzymatic steps in the peroxisomal β-oxidation of THCA-CoA.
Experimental Protocols
Enzymatic Synthesis of (25S)-THCA-CoA
A chemo-enzymatic approach can be employed for the synthesis of (25S)-THCA-CoA.[7] This method involves the initial chemical synthesis of the carboxylic acid precursor, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid, followed by its enzymatic conversion to the CoA thioester.
Materials:
-
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
DTT
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT, 0.5 mM CoA, and 0.2 mM (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid.
-
Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the (25S)-THCA-CoA peak and the disappearance of the CoA peak.
-
Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M.
-
Neutralize the mixture with K₂CO₃ and centrifuge to remove the precipitate.
-
The supernatant containing (25S)-THCA-CoA can be further purified by HPLC.
HPLC Purification of (25S)-THCA-CoA
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of (25S)-THCA-CoA.[8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phases:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
Protocol:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude (25S)-THCA-CoA sample.
-
Elute with a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.
-
Maintain the column temperature at 30°C.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the (25S)-THCA-CoA peak.
-
Combine the pure fractions and lyophilize to obtain the purified product.
LC-MS/MS Analysis of (25S)-THCA-CoA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of (25S)-THCA-CoA in biological samples.[9]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Protocol:
-
Extract (25S)-THCA-CoA from the biological matrix (e.g., liver tissue homogenate) using a suitable solid-phase extraction (SPE) protocol.
-
Reconstitute the dried extract in the initial mobile phase conditions.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analyte using a gradient elution program.
-
Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode. The precursor ion would be the [M-4H]⁴⁻ ion of (25S)-THCA-CoA, and specific product ions would be monitored for quantification and confirmation.
Quantitative Data
Due to the limited commercial availability and the focus on the overall bile acid synthesis pathway in many studies, detailed, publicly available spectroscopic data specifically for the (25S) epimer is scarce. The following table provides expected and calculated data based on its structure and data from closely related compounds.
Table 3: Spectroscopic and Chromatographic Data
| Data Type | Expected/Calculated Values | Notes |
| ¹H NMR | Complex spectrum with characteristic signals for the steroid backbone, the adenosine moiety of CoA, and the cholestanoic acid side chain. The signal for the C-25 proton would be a key diagnostic peak for stereochemical assignment. | Specific chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Approximately 48 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of carbons around the C-25 stereocenter would differ from the (25R) epimer.[10] | |
| Mass Spectrometry (ESI-) | Expected [M-4H]⁴⁻ at m/z ~298.85. Fragmentation would yield characteristic product ions corresponding to the CoA moiety and the steroid structure. | The exact m/z and fragmentation pattern would depend on the instrument and conditions used. |
| HPLC Retention Time | Dependent on the specific column and gradient conditions. The (25S) and (25R) epimers can be separated by RP-HPLC.[11] |
Experimental and Logical Workflows
Workflow for Quantification of (25S)-THCA-CoA in Biological Samples
The following diagram outlines a typical workflow for the quantitative analysis of (25S)-THCA-CoA in a biological matrix such as liver tissue.
Caption: A typical workflow for quantifying (25S)-THCA-CoA in biological samples.
Conclusion
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a pivotal molecule in the intricate pathway of bile acid biosynthesis. A thorough understanding of its structure, properties, and metabolism is essential for researchers in lipid metabolism and for professionals involved in the development of drugs targeting related metabolic disorders. The provided technical information, including experimental protocols and data summaries, serves as a valuable resource to facilitate further investigation into the role of this important metabolite. The development of specific and robust analytical methods, as outlined, will be crucial for elucidating its precise function and regulation in health and disease.
References
- 1. The role of alpha-methylacyl-CoA racemase in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of alpha-methylacyl-CoA racemase in bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid metabolism and signaling in health and disease: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS/MS analysis of Δ9-tetrahydrocannabinolic acid A in serum after protein precipitation using an in-house synthesized deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthetic Pathway of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of bile acids is a critical physiological process for the elimination of cholesterol, emulsification of dietary fats, and signaling in various metabolic pathways. The formation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a key step in the acidic (or alternative) pathway of bile acid synthesis. This technical guide provides a comprehensive overview of this biosynthetic pathway, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks involved. This document is intended to serve as a valuable resource for researchers in drug development and metabolic diseases.
The Biosynthetic Pathway: From Cholesterol to a Key Intermediate
The conversion of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid, occurs in the liver through two main pathways: the classic (or neutral) pathway and the acidic (or alternative) pathway. The acidic pathway is initiated by the hydroxylation of the cholesterol side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This pathway ultimately leads to the formation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a crucial precursor for cholic acid synthesis.
The subsequent steps of the pathway involve the modification of the steroid nucleus and the shortening of the side chain through a series of reactions that take place in the peroxisomes. The key intermediate, (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), is first activated to its CoA thioester. This activated form then undergoes peroxisomal β-oxidation to yield propionyl-CoA and choloyl-CoA, the CoA ester of cholic acid.
The overall transformation from cholesterol to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA involves a concerted effort of enzymes located in the mitochondria and peroxisomes.
Core Enzymes and Their Kinetic Properties
The enzymatic cascade responsible for the synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is orchestrated by a series of specialized enzymes. Below is a summary of these key enzymes and their known kinetic parameters. Note: Kinetic data for the specific substrates in this pathway are not always available; in such cases, data for closely related substrates are provided as an approximation.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | K_m_ | V_max_ | Cellular Location |
| Sterol 27-hydroxylase | CYP27A1 | Cholesterol | (25R)-26-Hydroxycholesterol, 3β-hydroxy-5-cholestenoic acid | Data not available | Data not available | Mitochondria |
| α-Methylacyl-CoA Racemase | AMACR | (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | Data not available | Data not available | Peroxisome |
| Branched-chain Acyl-CoA Oxidase | ACOX2 | (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | trans-2-enoyl-CoA derivative | Data not available | Data not available | Peroxisome |
| D-Bifunctional Protein | DBP | trans-2-enoyl-CoA derivative | 3-ketoacyl-CoA derivative | Data not available | Data not available | Peroxisome |
| Sterol Carrier Protein X | SCPx | 3-ketoacyl-CoA derivative, Coenzyme A | Choloyl-CoA, Propionyl-CoA | Data not available | Data not available | Peroxisome |
| Bile acid-CoA ligase | BACS/BAL | 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), ATP, CoA | (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, AMP, PPi | ~11 µM (for acetoacetyl-CoA) | Data not available | Endoplasmic Reticulum, Peroxisome |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the biosynthetic pathway, as well as for the quantification of bile acid intermediates.
Protocol 1: Recombinant Expression and Purification of Peroxisomal Enzymes
This protocol describes a general workflow for the production of recombinant ACOX2, D-Bifunctional Protein, and SCPx in E. coli or insect cells.
1. Gene Cloning and Vector Construction:
-
The cDNA encoding the target enzyme is amplified by PCR and cloned into a suitable expression vector (e.g., pET series for E. coli or pFastBac for insect cells). The construct should include an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
2. Protein Expression:
-
For E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a concentration of 0.1-1 mM. Incubate for 4-16 hours at 16-37°C.
-
For Insect Cells (using Baculovirus Expression Vector System - BEVS): Generate recombinant baculovirus by transfecting insect cells (e.g., Sf9) with the recombinant bacmid DNA. Amplify the viral stock and infect a larger culture of insect cells (e.g., High Five cells) for large-scale protein production.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.
Protocol 2: Enzyme Activity Assays
2.1. Bile Acid-CoA Ligase (BACS/BAL) Activity Assay:
-
The assay measures the formation of the bile acid-CoA thioester. The reaction mixture contains the purified enzyme, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), ATP, MgCl₂, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
The reaction can be monitored by coupling the release of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase, and measuring the decrease in absorbance at 340 nm.
-
Alternatively, the formation of the CoA thioester can be quantified by HPLC analysis.
2.2. Acyl-CoA Oxidase (ACOX2) Activity Assay:
-
This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate.
-
The reaction mixture includes the purified ACOX2, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, and FAD in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The production of H₂O₂ can be coupled to a colorimetric or fluorometric reaction. For example, in the presence of horseradish peroxidase, H₂O₂ oxidizes a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent product that can be measured at an excitation of ~530-560 nm and an emission of ~590 nm.
2.3. D-Bifunctional Protein (DBP) Activity Assay:
-
DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Hydratase Activity: The hydration of the trans-2-enoyl-CoA derivative of THCA can be monitored by the decrease in absorbance at 263 nm.
-
Dehydrogenase Activity: The NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to the 3-ketoacyl-CoA derivative is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
2.4. Sterol Carrier Protein X (SCPx) Thiolase Activity Assay:
-
The thiolytic cleavage of the 3-ketoacyl-CoA derivative of THCA is measured by monitoring the decrease in absorbance of the substrate at around 303-312 nm in the presence of Coenzyme A.
-
The reaction mixture contains the purified SCPx, the 3-ketoacyl-CoA substrate, and Coenzyme A in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).
Protocol 3: Quantification of Bile Acid Intermediates by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of bile acid intermediates in biological samples.
1. Sample Preparation:
-
Serum/Plasma: Precipitate proteins by adding a 3-4 fold excess of cold acetonitrile or methanol containing an internal standard (e.g., a deuterated bile acid). Vortex and centrifuge to pellet the proteins.
-
Liver Tissue: Homogenize the tissue in a suitable solvent (e.g., methanol/water) containing an internal standard. Perform a liquid-liquid extraction with a non-polar solvent (e.g., methyl tert-butyl ether) to extract the bile acids.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the bile acid intermediates using a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Optimize the multiple reaction monitoring (MRM) transitions for each analyte and internal standard for sensitive and specific detection.
-
Quantify the concentration of each bile acid intermediate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.
Signaling Pathways and Experimental Workflows
The biosynthesis of bile acids is tightly regulated by a complex network of nuclear receptors, most notably the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR). These receptors act as sensors for bile acids and cholesterol, respectively, and modulate the expression of genes encoding the key enzymes in the biosynthetic pathways.
Regulatory Signaling Pathway
The following diagram illustrates the core regulatory network governing bile acid synthesis.
Experimental Workflow for Studying Pathway Regulation
The following workflow outlines a typical experimental approach to investigate the regulation of the biosynthetic pathway.
Conclusion
This technical guide provides a detailed overview of the biosynthetic pathway leading to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a key intermediate in the acidic pathway of bile acid synthesis. The information presented, including the roles of key enzymes, quantitative data, experimental protocols, and regulatory mechanisms, is intended to be a valuable resource for scientists and researchers in the fields of drug discovery and metabolic disease. A thorough understanding of this pathway is crucial for the development of novel therapeutic strategies targeting bile acid metabolism and related disorders. Further research is warranted to elucidate the precise kinetic parameters of all enzymes with their specific substrates within this pathway to refine our understanding and enable more accurate modeling of bile acid biosynthesis.
The Metabolic Fate of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of bile acids is a critical physiological process for the elimination of cholesterol, emulsification of dietary lipids, and signaling in various metabolic pathways. The formation of mature C24 bile acids from cholesterol involves a complex series of enzymatic reactions occurring in different subcellular compartments. A key intermediate in this process is the C27 bile acid precursor, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. Its conversion to cholic acid requires a dedicated set of enzymes primarily located in the peroxisome. This technical guide provides a comprehensive overview of the enzymes involved in the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, their regulation, quantitative aspects, and the experimental protocols used for their study.
The Peroxisomal β-Oxidation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
The journey from the C27 bile acid precursor, (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), to the mature C24 bile acid, cholic acid, involves several key enzymatic steps. The initial activation and subsequent peroxisomal β-oxidation are central to this transformation.
Activation to a CoA-Thioester
Before entering the peroxisome for side-chain shortening, the C27 bile acid intermediate, (25R)-THCA, must be activated to its coenzyme A (CoA) thioester. This activation is catalyzed by bile acyl-CoA synthetase (BACS) , encoded by the SLC27A5 gene, and/or very long-chain acyl-CoA synthetase (VLCS) , encoded by the SLC27A2 gene. This reaction occurs at the endoplasmic reticulum.
Isomerization by α-Methylacyl-CoA Racemase (AMACR)
The resulting (25R)-THCA-CoA is then transported into the peroxisome. The stereochemistry at the C25 position is crucial for the subsequent enzymatic steps. The enzyme α-methylacyl-CoA racemase (AMACR) , also known as P504S, catalyzes the epimerization of (25R)-THCA-CoA to its (25S)-stereoisomer, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.[1][2][3] This conversion is essential as the subsequent β-oxidation enzymes are specific for the (25S)-isomer.[3][4] AMACR is a peroxisomal and mitochondrial enzyme and is a well-established biomarker for prostate cancer, where its expression is significantly upregulated.[5][6][7]
Peroxisomal β-Oxidation Cascade
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA then undergoes one round of β-oxidation to shorten the side chain by three carbons, yielding choloyl-CoA (the CoA ester of cholic acid) and propionyl-CoA. This process involves the sequential action of three key enzymes:
-
Acyl-CoA Oxidase 2 (ACOX2): Also known as branched-chain acyl-CoA oxidase, ACOX2 catalyzes the first and rate-limiting step of the peroxisomal β-oxidation of 2-methyl-branched fatty acyl-CoAs and C27-bile acid intermediates.[8][9][10] It introduces a double bond between C24 and C25 of the cholestanoic acid side chain.[11] ACOX2 is the only human acyl-CoA oxidase involved in bile acid biosynthesis.[8]
-
D-Bifunctional Protein (DBP): This enzyme, encoded by the HSD17B4 gene, exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond introduced by ACOX2 and then oxidizes the resulting hydroxyl group to a keto group.
-
Sterol Carrier Protein X (SCPx): This protein contains a 3-ketoacyl-CoA thiolase domain that catalyzes the final step of β-oxidation. It cleaves the C24-C25 bond, releasing choloyl-CoA and propionyl-CoA.
Alternative Pathways
Evidence from knockout mouse models suggests the existence of alternative pathways for bile acid synthesis that are independent of AMACR.[12] Peroxisomal multifunctional enzyme type 1 (MFE-1) has been implicated in these alternative routes, contributing to the residual C24-bile acid pool observed in AMACR-deficient mice.[12]
The metabolic pathway is illustrated in the following diagram:
Quantitative Data
| Enzyme | Gene | Organism | Tissue/Cell Line | Parameter | Value | Reference(s) |
| AMACR | AMACR | Human | Prostate Cancer | mRNA Expression | ~9-fold increase vs. normal | [5] |
| AMACR | AMACR | Human | Prostate Cancer | Protein Expression | 88% of carcinomas score higher than normal | [5] |
| ACOX2 | ACOX2 | Human | Hepatocellular Carcinoma | mRNA Expression | Lower in tumor vs. control | [7] |
| ACOX2 | ACOX2 | Human | Hepatocellular Carcinoma | Protein Expression | Lower in tumor vs. control | [7] |
| C27 Bile Acids | - | Human | AMACR Deficiency | Plasma Pristanic Acid | 12.8 µmol/L (normal: 0–1.5) | [13] |
| C27 Bile Acids | - | Human | AMACR Deficiency | Plasma DHCA | 10.96 µmol/L (normal: <0.04) | [13] |
| C27 Bile Acids | - | Human | AMACR Deficiency | Plasma THCA | 0.59 µmol/L (normal: <0.04) | [13] |
| C27 Bile Acids | - | Human | ACOX2 Deficiency | Plasma Tauro-THCA | 7.94 µM (normal: <0.31) | [11] |
| C27 Bile Acids | - | Human | ACOX2 Deficiency | Urinary Tauro-THCA | 66.19 µmol/mol creatinine (normally absent) | [11] |
Table 1: Quantitative Data on Enzyme Expression and Bile Acid Intermediates.
Regulation of Peroxisomal Bile Acid Metabolism
The expression and activity of the enzymes involved in the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA are tightly regulated by a network of nuclear receptors and other signaling molecules.
Transcriptional Regulation by Nuclear Receptors
-
Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is a master regulator of lipid metabolism, including peroxisomal β-oxidation.[14] It forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The human ACOX gene promoter contains a functional PPRE, indicating direct transcriptional regulation by PPARα.[15][16]
-
Liver X Receptors (LXRs): LXRs (LXRα and LXRβ) are oxysterol sensors that play a key role in cholesterol homeostasis.[9][14] They have been shown to regulate the expression of genes involved in peroxisomal β-oxidation, in some cases independently of PPARα.[17]
-
Farnesoid X Receptor (FXR): FXR is a bile acid receptor that controls the expression of genes involved in bile acid synthesis and transport.[18] Activation of FXR can lead to increased expression of PPARα, thereby indirectly promoting fatty acid β-oxidation.[18][19] Intestinal FXR signaling can also repress hepatic fatty acid oxidation through the FGF15/19 pathway.[20]
Post-Translational and Allosteric Regulation
-
Nudix Hydrolase 7 (Nudt7): Nudt7 is a peroxisomal enzyme that hydrolyzes CoA and acyl-CoA esters, including bile acid-CoAs.[15][16][21] By controlling the size of the peroxisomal acyl-CoA pool, Nudt7 can regulate the flux through the β-oxidation pathway.[1][22] Overexpression of Nudt7 has been shown to decrease bile acid levels and the rate of peroxisomal fatty acid oxidation.[1][22]
The interplay of these regulatory pathways is depicted below:
References
- 1. Overexpression of Nudt7 decreases bile acid levels and peroxisomal fatty acid oxidation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases [frontiersin.org]
- 4. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nordiqc.org [nordiqc.org]
- 6. nordiqc.org [nordiqc.org]
- 7. ACOX2 is a prognostic marker and impedes the progression of hepatocellular carcinoma via PPARα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver X receptor-mediated gene regulation and cholesterol homeostasis in brain: relevance to Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acox2 is a regulator of lysine crotonylation that mediates hepatic metabolic homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Role of AMACR (α-methylacyl-CoA racemase) and MFE-1 (peroxisomal multifunctional enzyme-1) in bile acid synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variable clinical phenotypes of alpha‐methylacyl‐CoA racemase deficiency: Report of four cases and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a peroxisome proliferator-responsive element upstream of the human peroxisomal fatty acyl coenzyme A oxidase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a Gene Sharing a Promoter and Peroxisome Proliferator-Response Elements With Acyl-CoA Oxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatic peroxisomal fatty acid beta-oxidation is regulated by liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intestinal farnesoid X receptor signaling controls hepatic fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NUDT7 regulates total hepatic CoA levels and the composition of the intestinal bile acid pool in male mice fed a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overexpression of Nudt7 decreases bile acid levels and peroxisomal fatty acid oxidation in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular localization of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA metabolism
An In-depth Technical Guide on the Cellular Localization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a critical intermediate in bile acid synthesis, is a complex process involving multiple subcellular compartments. This technical guide provides a comprehensive overview of the cellular localization of the enzymes and pathways responsible for its conversion into mature C24 bile acids. We present a detailed metabolic map, quantitative data on enzyme distribution, and step-by-step experimental protocols for the characterization of these processes. This guide is intended to serve as a valuable resource for researchers in the fields of hepatology, metabolic diseases, and drug development.
Introduction
Bile acids are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Their synthesis from cholesterol is a major pathway for cholesterol catabolism in the liver. The formation of the primary bile acids, cholic acid and chenodeoxycholic acid, involves a series of enzymatic modifications that occur in various subcellular organelles, including the endoplasmic reticulum (ER), mitochondria, peroxisomes, and the cytosol.
A key step in this pathway is the shortening of the C27 steroid side chain of cholesterol to produce C24 bile acids. This process begins with the formation of C27-bile acid intermediates, such as 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). Following its activation to a CoA thioester, the (25R)-isomer of THCA-CoA is converted to the (25S)-isomer, which then undergoes β-oxidation. This guide focuses on the cellular machinery responsible for the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.
The Metabolic Pathway and Its Cellular Localization
The conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to cholic acid involves a series of enzymatic reactions distributed across multiple organelles. The overall pathway is depicted below, followed by a detailed description of each step's localization.
Overview of the Metabolic Pathway
Detailed Localization of Metabolic Steps
-
Endoplasmic Reticulum (ER) and Mitochondria: Formation of C27-Bile Acid Intermediates: The initial steps of bile acid synthesis, which involve modifications to the steroid nucleus of cholesterol and oxidation of the side chain to form (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), occur in the ER and mitochondria.[1]
-
Endoplasmic Reticulum: Activation to CoA Thioester: Before the C27-bile acid intermediate can be further metabolized, it must be activated to its coenzyme A (CoA) thioester. This activation of THCA to (25R)-THCA-CoA is catalyzed by bile acid-CoA synthetase (BACS) or very long-chain acyl-CoA synthetase (VLCS), which are predominantly located in the endoplasmic reticulum.[2][3][4]
-
Peroxisomes: Racemization and β-Oxidation: The (25R)-THCA-CoA is then transported into the peroxisomes. Inside the peroxisome, the crucial step of stereochemical inversion from the (25R)-isomer to the (25S)-isomer is catalyzed by α-methylacyl-CoA racemase (AMACR).[1][5] This conversion is necessary because the subsequent β-oxidation enzymes are specific for the (25S)-stereoisomer. The peroxisomal β-oxidation pathway then shortens the side chain of (25S)-THCA-CoA to produce cholyl-CoA, a C24 bile acid. This multi-step process involves the enzymes acyl-CoA oxidase 2 (ACOX2), D-bifunctional protein, and sterol carrier protein x (SCPx) or peroxisomal thiolase.[6][7][8]
-
Peroxisomes and Cytosol: Conjugation: The final step in the synthesis of primary bile salts is the conjugation of cholyl-CoA with either taurine or glycine. This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). BAAT activity is found in both the peroxisomes and the cytosol.[6][9][10]
Quantitative Data on Enzyme Subcellular Distribution
The following tables summarize the available quantitative data on the subcellular distribution and specific activities of the key enzymes involved in the metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.
Table 1: Subcellular Distribution of Bile Acid-CoA:amino acid N-acyltransferase (BAAT) Activity in Rat Liver
| Subcellular Fraction | Percentage of Total Activity |
| Cytosol | 65-75%[6][11] |
| Peroxisomes | 15-17%[6][11] |
| Mitochondria | 5-10%[6][11] |
Table 2: Specific Activity of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) Ligase in Rat Liver Fractions
| Subcellular Fraction | Specific Activity (nmol/mg protein/hr) |
| Crude Microsomal Fraction | 124-159[12] |
| Purified Rough Endoplasmic Reticulum | 184-220[12] |
Table 3: Subcellular Localization of α-methylacyl-CoA racemase (AMACR) Activity
| Species | Peroxisomes | Mitochondria |
| Human | 80-90%[5] | 10-20%[5] |
| Mouse | ~50%[5] | ~50%[5] |
| Rat | Predominantly Mitochondrial[5] | Predominantly Mitochondrial[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the cellular localization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA metabolism.
Subcellular Fractionation of Rat Liver
This protocol describes the isolation of nuclei, mitochondria, peroxisomes, and microsomes from rat liver by differential centrifugation and density gradient centrifugation.
Materials:
-
Fresh rat liver
-
Homogenization buffer (0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)
-
Iodixanol or Sucrose solutions for density gradient
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Homogenization: Mince fresh rat liver and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.[1]
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 750 x g for 10 minutes at 4°C. The resulting pellet contains nuclei and cell debris.[1]
-
Mitochondrial Fraction Isolation: Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at 3,500 x g for 10 minutes at 4°C. The pellet is the crude mitochondrial fraction.[13]
-
Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant from the previous step to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C. The pellet contains the microsomes (ER), and the supernatant is the cytosolic fraction.[1]
-
Peroxisome and Mitochondria Purification: Resuspend the crude mitochondrial fraction and layer it onto a pre-formed iodixanol or sucrose density gradient. Centrifuge at high speed (e.g., 105,000 x g) for 1.5 hours.[1] Collect the fractions corresponding to purified mitochondria and peroxisomes based on their density.
Immunofluorescence Staining for Protein Localization in Hepatocytes
This protocol outlines the steps for visualizing the subcellular localization of a target enzyme using immunofluorescence microscopy.
Materials:
-
Hepatocytes cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against the target enzyme
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash the cultured hepatocytes with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
Enzyme Activity Assays
4.3.1. α-Methylacyl-CoA Racemase (AMACR) Activity Assay
This assay is based on the conversion of a radiolabeled (R)-stereoisomer substrate to the (S)-stereoisomer, which is then susceptible to β-oxidation, releasing a radioactive product.[14]
Materials:
-
Subcellular fraction lysate
-
[2-³H]-(25R)-THCA-CoA or other suitable (R)-stereoisomer substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Trichloroacetic acid (TCA)
-
Reverse-phase silica gel column
-
Scintillation counter
Procedure:
-
Incubate the subcellular fraction lysate with the radiolabeled substrate in the assay buffer at 37°C.
-
Stop the reaction by adding TCA.
-
Separate the released tritiated water ([³H]₂O) from the unreacted substrate by passing the reaction mixture through a reverse-phase silica gel column.
-
Quantify the radioactivity in the eluate using a scintillation counter. The amount of [³H]₂O produced is proportional to the AMACR activity.
4.3.2. Bile Acid-CoA Ligase Activity Assay
This assay measures the formation of the CoA thioester of a bile acid.
Materials:
-
Microsomal fraction
-
Bile acid substrate (e.g., cholic acid)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Incubate the microsomal fraction with the bile acid, CoA, ATP, and MgCl₂ in the assay buffer at 37°C.
-
Stop the reaction (e.g., by adding acid).
-
Separate the formed bile acid-CoA thioester from the unreacted substrates by HPLC.
-
Quantify the amount of product formed by monitoring the absorbance at a specific wavelength (e.g., 260 nm for the adenine ring of CoA).
Conclusion
The metabolism of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a highly compartmentalized process, requiring the coordinated action of enzymes located in the endoplasmic reticulum, mitochondria, peroxisomes, and cytosol. Understanding the precise cellular localization of these metabolic steps is fundamental for elucidating the regulation of bile acid synthesis and for identifying potential targets for therapeutic intervention in metabolic disorders. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to investigate this intricate metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. Subcellular distribution and characteristics of trihydroxycoprostanoyl-CoA synthetase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular distribution and characteristics of trihydroxycoprostanoyl-CoA synthetase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 12. Subcellular localization of 3 alpha, 7 alpha-dihydroxy- and 3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoyl-coenzyme A ligase(s) in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of Mitochondria, Mitochondrial Membranes, Lysosomes, Peroxisomes, and Golgi Membranes from Rat Liver | Springer Nature Experiments [experiments.springernature.com]
- 14. Elevated α-Methylacyl-CoA Racemase Enzymatic Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Peroxisomal Conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to Cholic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The biosynthesis of primary bile acids from cholesterol is a multi-step, multi-organelle process culminating in the peroxisome. This technical guide provides an in-depth examination of the final β-oxidation steps that convert the C27 intermediate, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), into the C24 primary bile acid, cholic acid, and propionyl-CoA. This conversion is critical for cholesterol homeostasis, lipid digestion, and signaling. Deficiencies in the enzymes of this pathway lead to severe inborn errors of bile acid synthesis, characterized by the accumulation of toxic C27 bile acid intermediates. This document details the enzymatic reactions, regulatory context, and key experimental protocols relevant to the study of this pathway, serving as a comprehensive resource for professionals in biomedical research and drug development.
Introduction to Bile Acid Synthesis
Bile acids are amphipathic steroid molecules synthesized from cholesterol exclusively in the liver hepatocytes.[1][2] They play a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[3] Furthermore, bile acids are now recognized as important signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like TGR5, regulating the expression of genes involved in lipid, glucose, and energy metabolism.[4][5]
The conversion of cholesterol to the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), is the principal pathway for cholesterol catabolism in mammals.[1][6] This process involves over 17 enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes.[1][7] The synthesis is initiated through two main pathways: the "classic" or "neutral" pathway, which starts with cholesterol 7α-hydroxylase (CYP7A1) and is the rate-limiting step, and the "alternative" or "acidic" pathway, initiated by sterol 27-hydroxylase (CYP27A1).[8][9] Both pathways converge to produce C27 bile acid intermediates, namely 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA), the precursors for CA and CDCA, respectively.[10]
The final stage of primary bile acid synthesis involves the shortening of the C27 steroid side chain by three carbons, which occurs exclusively within the peroxisome via a β-oxidation cascade.[10][11] This guide focuses specifically on the conversion of the CoA-activated form of THCA to cholic acid.
The Peroxisomal β-Oxidation of THCA-CoA
Before entering the peroxisome, THCA, formed in the mitochondria and endoplasmic reticulum, must be activated to its coenzyme A (CoA) thioester, THCA-CoA. This activation is primarily catalyzed by bile acid-CoA synthetase (BACS) located at the endoplasmic reticulum.[10] The resulting THCA-CoA is then transported into the peroxisomal matrix by the ATP-binding cassette transporter ABCD3 (also known as PMP70).[12]
Inside the peroxisome, the (25R)-isomer of THCA-CoA, the natural product of cholesterol side-chain oxidation, undergoes a series of enzymatic reactions to yield cholic acid and propionyl-CoA.[10][12]
Enzymatic Steps:
-
Racemization: The initial substrate, (25R)-THCA-CoA, is not a substrate for the first oxidase enzyme. Therefore, α-methylacyl-CoA racemase (AMACR) catalyzes the epimerization of the C-25 chiral center from the R-configuration to the S-configuration, producing (25S)-THCA-CoA.[10][12]
-
Oxidation: Acyl-CoA oxidase 2 (ACOX2), a branched-chain acyl-CoA oxidase, introduces a double bond between C-24 and C-25 of (25S)-THCA-CoA.[12][13][14] This reaction is the first committed step of β-oxidation within the peroxisome and results in the formation of 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA.[13][15]
-
Hydration & Dehydrogenation: The subsequent hydration and dehydrogenation steps are both catalyzed by a single enzyme, D-bifunctional protein (DBP), which possesses two distinct active sites.[10][16]
-
Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase, such as sterol carrier protein 2 (SCP2)/3-oxoacyl-CoA thiolase, which cleaves the C24-C25 bond. This releases the 24-carbon cholyl-CoA and the 3-carbon propionyl-CoA.[12] Cholyl-CoA is then conjugated with either glycine or taurine by bile acid-CoA:amino acid N-acyltransferase (BAAT) within the peroxisome before being exported from the hepatocyte.[10]
Visualization of the Pathway
Diagram 1: Peroxisomal Conversion of THCA-CoA to Cholic Acid
Caption: Enzymatic cascade for the conversion of THCA-CoA to Cholyl-CoA in the peroxisome.
Quantitative Data
Quantitative kinetic data for the specific human enzymes in this pathway are not extensively reported in readily available literature. However, deficiencies in these enzymes lead to significant changes in bile acid profiles, which are used for diagnostic purposes.
Table 1: Enzymes of Peroxisomal Cholic Acid Synthesis
| Enzyme | Gene | Location | Function in Pathway | Associated Disorder |
| α-methylacyl-CoA racemase | AMACR | Peroxisome | Epimerization of (25R)-THCA-CoA to (25S)-THCA-CoA | AMACR Deficiency |
| Acyl-CoA oxidase 2 | ACOX2 | Peroxisome | Oxidation of (25S)-THCA-CoA | ACOX2 Deficiency[14][18] |
| D-bifunctional protein | HSD17B4 | Peroxisome | Hydration and Dehydrogenation of the side chain | DBP Deficiency[16][19] |
| Peroxisomal Thiolase | e.g., SCP2 | Peroxisome | Thiolytic cleavage to release Cholyl-CoA and Propionyl-CoA | Zellweger Spectrum Disorders |
Table 2: Diagnostic Bile Acid Levels in ACOX2 and DBP Deficiencies
| Analyte | Normal Serum Range | ACOX2 Deficiency | DBP Deficiency |
| Cholic Acid (CA) | Variable, typically major component | Markedly Reduced | Markedly Reduced |
| Chenodeoxycholic Acid (CDCA) | Variable, typically major component | Markedly Reduced | Markedly Reduced |
| THCA | Trace / Undetectable | Markedly Elevated | Markedly Elevated [20] |
| DHCA | Trace / Undetectable | Markedly Elevated | Markedly Elevated [20] |
| C29-Dicarboxylic Acids | Not present | Not present | Elevated |
Note: Ranges are indicative and vary by laboratory. THCA = 3α,7α,12α-trihydroxy-5β-cholestanoic acid; DHCA = 3α,7α-dihydroxy-5β-cholestanoic acid.
Regulation of Bile Acid Synthesis
The peroxisomal steps of bile acid synthesis are not considered primary regulatory points. The overall rate of synthesis is tightly controlled at the transcriptional level of earlier enzymes, primarily CYP7A1.[3][6] Bile acids returning to the liver from the intestine activate FXR, which induces the expression of the Small Heterodimer Partner (SHP).[1][5] SHP, in turn, represses the transcription of the CYP7A1 gene, creating a negative feedback loop that maintains bile acid homeostasis.[1][5] In the intestine, FXR activation by bile acids also induces Fibroblast Growth Factor 19 (FGF19), which travels to the liver and signals through its receptor FGFR4 to further repress CYP7A1 expression.[1]
Diagram 2: Feedback Regulation of Bile Acid Synthesis```dot
Caption: Workflow for the quantitative analysis of bile acids from serum samples.
Acyl-CoA Oxidase 2 (ACOX2) Activity Assay
This protocol is a coupled spectrophotometric assay adapted from general acyl-CoA oxidase assays. [21]It measures the production of H₂O₂ as ACOX2 acts on its substrate.
Objective: To determine the enzymatic activity of ACOX2.
Principle:
-
ACOX2: (25S)-THCA-CoA + O₂ → 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA + H₂O₂
-
Coupling Reaction: 2 H₂O₂ + 4-Aminoantipyrine + Phenol --(Peroxidase)--> Quinoneimine dye (A₅₀₀nm) + 4 H₂O
Materials:
-
Source of ACOX2 (e.g., liver tissue homogenate, purified recombinant protein).
-
(25S)-THCA-CoA substrate (requires custom synthesis or specialized vendor).
-
MES Buffer (50 mM, pH 8.0). [21]* 4-Aminoantipyrine (4-AAP) solution. [21]* Phenol solution. [21]* Horseradish Peroxidase (HRP) solution. [21]* Flavin Adenine Dinucleotide (FAD) solution (as a cofactor). [21]* Spectrophotometer capable of reading at 500 nm.
Procedure:
-
Prepare Working Solution: Immediately before use, prepare a working solution containing MES buffer, 4-AAP, phenol, FAD, and HRP.
-
Assay Setup:
-
In a cuvette, add 2.9 mL of the working solution.
-
Add 0.1 mL of the enzyme sample (or buffer for blank).
-
Equilibrate at 30°C for 3-5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 0.1 mL of the (25S)-THCA-CoA substrate solution.
-
Mix by gentle inversion.
-
-
Measurement:
-
Immediately place the cuvette in the spectrophotometer thermostated at 30°C.
-
Record the increase in absorbance at 500 nm over 5 minutes.
-
-
Calculation:
-
Calculate the rate of reaction (ΔA₅₀₀/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of the quinoneimine dye to convert the rate into µmol of H₂O₂ produced per minute per mg of protein. (Note: 1 mole of substrate produces 1 mole of H₂O₂, which forms 0.5 mole of the dye).
-
Conclusion
The conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to cholic acid represents the final, crucial stage of primary bile acid synthesis. This peroxisomal β-oxidation pathway, involving the sequential action of AMACR, ACOX2, D-bifunctional protein, and a thiolase, is indispensable for maintaining cholesterol homeostasis and producing molecules vital for digestion and metabolic signaling. Understanding the intricacies of this pathway is paramount for diagnosing and developing therapies for inborn errors of bile acid synthesis, where the accumulation of toxic C27 intermediates leads to severe liver and neurological disease. [14][22]The analytical and enzymatic methods detailed herein provide a foundation for researchers and clinicians to investigate this pathway, explore its role in metabolic health, and identify novel therapeutic targets.
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. youtube.com [youtube.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Bile acid biosynthesis and its regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisomes and bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. explorationpub.com [explorationpub.com]
- 13. Identification of 3 alpha, 7 alpha, 12 alpha-trihydroxy-5 beta-cholest-24-enoic acid as an intermediate in the peroxisomal conversion of 3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acid to cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACOX2 deficiency: A disorder of bile acid synthesis with transaminase elevation, liver fibrosis, ataxia, and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]
- 16. mdpi.com [mdpi.com]
- 17. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 18. ACOX2 deficiency: A disorder of bile acid synthesis with transaminase elevation, liver fibrosis, ataxia, and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diagnosis of D-Bifunctional Protein Deficiency through Whole-Genome Sequencing: Implications for Cost-Effective Care - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. ACOX2 deficiency: An inborn error of bile acid synthesis identified in an adolescent with persistent hypertransaminasemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: From Discovery to Modern Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), a critical intermediate in the biosynthesis of cholic acid, a primary bile acid. We delve into the historical context of its discovery, its central role in the bile acid synthesis pathway, and its clinical significance, particularly in the context of peroxisomal biogenesis disorders such as Zellweger syndrome. This document offers detailed experimental protocols for the analysis of THCA-CoA and related C27 bile acid intermediates, presents quantitative data on their concentrations in biological matrices, and provides visualizations of the relevant biochemical pathways and experimental workflows to aid researchers and professionals in drug development.
Discovery and Historical Context
The journey to understanding the intricate pathway of bile acid synthesis has been a long and collaborative effort. While the initial discovery of cholic acid dates back to the 19th century, the elucidation of the complex enzymatic steps and the identification of key intermediates like 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA occurred much later.
Early research in the mid-20th century focused on the conversion of cholesterol to primary bile acids, cholic acid and chenodeoxycholic acid. Seminal work in the 1960s and 1970s began to unravel the series of hydroxylation and oxidation reactions required for this transformation. The critical role of peroxisomes in the final steps of bile acid synthesis, specifically the β-oxidation of the C27 steroid side chain, was a significant breakthrough. This discovery was intimately linked to the study of a group of severe genetic disorders known as peroxisome biogenesis disorders (PBDs), with Zellweger syndrome being the most severe form.
In patients with Zellweger syndrome, the absence or dysfunction of peroxisomes leads to the accumulation of very-long-chain fatty acids and C27 bile acid intermediates, including the precursor to THCA-CoA, 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA).[1] The identification of these accumulating metabolites in patients was a pivotal moment, directly implicating peroxisomal β-oxidation in the bile acid synthesis pathway and highlighting the pathological consequences of its disruption.[1] Subsequent research focused on identifying the specific enzymatic steps within the peroxisome, leading to the characterization of the enzymes that convert THCA to cholic acid via the formation of the CoA thioester, THCA-CoA.
The Role of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in Bile Acid Synthesis
3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a key intermediate in the "classic" or "neutral" pathway of bile acid synthesis, which is the major pathway for the production of cholic acid in humans.[2][3] This pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[2] A series of enzymatic reactions then modify the steroid nucleus, leading to the formation of 5β-cholestane-3α,7α,12α-triol.[4]
The side chain of this triol is then oxidized in the mitochondria to form 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA).[1] Before it can be further metabolized, THCA must be activated to its coenzyme A (CoA) ester, forming 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA). This activation is catalyzed by a bile acid-CoA ligase.
Once formed, THCA-CoA enters the peroxisome, where it undergoes a single round of β-oxidation. This process involves a series of enzymatic reactions that shorten the side chain by three carbons, ultimately yielding choloyl-CoA and propionyl-CoA. Choloyl-CoA is then conjugated with either glycine or taurine to form the primary bile salts, glycocholic acid and taurocholic acid, which are then secreted into the bile.
Signaling Pathway of Cholic Acid Synthesis
The synthesis of cholic acid is a tightly regulated process. The diagram below illustrates the key steps and regulatory feedback loops involved in the conversion of cholesterol to cholic acid, highlighting the central position of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.
Caption: The classical pathway of cholic acid synthesis.
Clinical Significance: Zellweger Syndrome and Other Peroxisomal Disorders
The clinical relevance of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and its precursors is most evident in the context of peroxisomal biogenesis disorders (PBDs), a group of autosomal recessive genetic disorders characterized by impaired peroxisome formation.[5] The Zellweger spectrum of PBDs includes Zellweger syndrome (the most severe form), neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD).
In these disorders, the defect in peroxisomal β-oxidation leads to a blockage in the bile acid synthesis pathway.[1] As a result, C27 bile acid intermediates, including THCA and its derivatives, accumulate in the liver, blood, and other tissues.[1] This accumulation is believed to contribute significantly to the liver disease (cholestasis, cirrhosis, and liver failure) that is a prominent feature of these disorders. The inability to produce sufficient amounts of primary bile acids also leads to malabsorption of fats and fat-soluble vitamins.
The measurement of C27 bile acids in plasma or urine is a key diagnostic marker for PBDs.[6] Tandem mass spectrometry is a highly sensitive and specific method for the quantification of these metabolites.[6]
Quantitative Data
The concentrations of bile acid intermediates can vary depending on the biological matrix, species, and the presence of disease. The following tables summarize available quantitative data for key intermediates in the cholic acid synthesis pathway.
Table 1: Concentration of Bile Acid Intermediates in Human Liver
| Compound | Concentration (nmol/g liver tissue) | Reference |
| Chenodeoxycholic acid | 35.7 ± 17.8 | [7] |
| Cholic acid | 25.9 ± 11.9 | [7] |
| Total Bile Acids | 61.6 ± 29.7 | [7] |
Table 2: Serum Concentrations of C27 Bile Acids in Peroxisomal Biogenesis Disorders
| Patient Group | Total C27 Bile Acids (μmol/L) | Reference |
| Adult Controls | 0.007 ± 0.004 | [6] |
| Patients with Peroxisomal Disorders | Markedly elevated (e.g., 10.61 ± 0.92 in 2-methylacyl-CoA racemase deficiency) | [6] |
Experimental Protocols
Accurate measurement of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and related compounds is crucial for both research and clinical diagnostics. Below are detailed methodologies for key experiments.
Sample Preparation from Liver Tissue for LC-MS/MS Analysis
This protocol outlines a common procedure for extracting bile acids from liver tissue for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Add the tissue to a tube containing ceramic beads and 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue using a bead-beater homogenizer for 2-3 cycles of 45 seconds, with cooling on ice between cycles.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the extracted bile acids.
-
To the remaining pellet, add another 500 µL of 80% methanol, vortex briefly, and centrifuge again.
-
Pool the two supernatants.
-
-
Drying and Reconstitution:
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Experimental Workflow for Bile Acid Analysis
The following diagram illustrates a typical workflow for the analysis of bile acids from biological samples.
Caption: A generalized workflow for bile acid analysis.
Enzymatic Assay for Acyl-CoA Oxidase Activity
This protocol describes a spectrophotometric assay for measuring the activity of acyl-CoA oxidase, the first enzyme in the peroxisomal β-oxidation of THCA-CoA.[9] The assay is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Substrate: 100 µM 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) in assay buffer.
-
Horseradish Peroxidase (HRP): 10 units/mL in assay buffer.
-
4-Aminoantipyrine (4-AAP): 5 mM in assay buffer.
-
Phenol: 10 mM in assay buffer.
-
Enzyme Sample: Purified or partially purified acyl-CoA oxidase, or a cell/tissue homogenate.
Procedure:
-
Prepare a reaction master mix containing HRP, 4-AAP, and phenol in the assay buffer.
-
In a 96-well plate, add 180 µL of the master mix to each well.
-
Add 10 µL of the enzyme sample to each well.
-
Initiate the reaction by adding 10 µL of the THCA-CoA substrate.
-
Immediately measure the increase in absorbance at 500 nm at 37°C for 10-20 minutes in a microplate reader. The rate of color development is proportional to the acyl-CoA oxidase activity.
-
A blank reaction without the enzyme or substrate should be included to correct for any background signal.
Calculation:
The activity of the enzyme can be calculated using the molar extinction coefficient of the colored product (quinoneimine dye).
Conclusion
3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a pivotal molecule in the intricate pathway of bile acid synthesis. Its study has not only been fundamental to our understanding of cholesterol metabolism but has also provided critical insights into the pathophysiology of severe genetic disorders like Zellweger syndrome. The analytical methods and experimental protocols detailed in this guide provide a robust framework for researchers and clinicians to further investigate the role of this and other bile acid intermediates in health and disease. Future research in this area holds promise for the development of novel diagnostic markers and therapeutic strategies for a range of metabolic and liver disorders.
References
- 1. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. youtube.com [youtube.com]
- 4. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]
- 5. Oral bile acid treatment and the patient with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid concentrations in human and rat liver tissue and in hepatocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
The Crossroads of Peroxisomal Dysfunction: An In-depth Technical Guide to the Accumulation of Trihydroxy-5β-cholestanoyl-CoA in Zellweger Syndrome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zellweger syndrome (ZS) is the most severe of the Zellweger spectrum disorders (ZSDs), a group of autosomal recessive disorders characterized by deficient peroxisome biogenesis. This profound cellular defect disrupts numerous metabolic pathways, leading to the accumulation of toxic intermediates. A key hallmark of ZS is the accumulation of C27-bile acid precursors, most notably 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA). The failure to metabolize THCA-CoA to cholic acid, a mature C24-bile acid, contributes significantly to the severe liver disease and multi-organ dysfunction observed in ZS patients. This technical guide provides a comprehensive overview of the biochemical basis for THCA-CoA accumulation in ZS, details of its quantification, and an exploration of the downstream cellular consequences, with a focus on providing actionable insights for researchers and drug development professionals.
Biochemical Basis of THCA-CoA Accumulation in Zellweger Syndrome
The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, is a multi-step process that begins with cholesterol in the liver. While the initial steps occur in the cytoplasm and endoplasmic reticulum, the final crucial step of side-chain shortening of the C27 intermediates, di- and trihydroxycholestanoic acid (DHCA and THCA), takes place exclusively within the peroxisome through a β-oxidation process.[1][2]
In individuals with Zellweger syndrome, mutations in PEX genes lead to defective peroxisome assembly, resulting in either absent or non-functional peroxisomes.[3] This critical organellar deficiency means that the enzymatic machinery required for the peroxisomal β-oxidation of THCA-CoA is absent or mislocalized, leading to a metabolic roadblock. The enzyme responsible for the initial step in this process is a branched-chain acyl-CoA oxidase.[4] Subsequent steps are catalyzed by D-bifunctional protein and sterol carrier protein X.[4] The inability to perform this single cycle of β-oxidation prevents the conversion of THCA-CoA into choloyl-CoA and propionyl-CoA.[5] Consequently, THCA and its CoA ester accumulate in various tissues and bodily fluids of ZS patients.[3][6][7]
// Annotation for Zellweger Syndrome Block Block [label="Block in\nZellweger Syndrome", shape=plaintext, fontcolor="#EA4335", fontsize=12]; THCA_CoA -> Block [style=invis]; Block -> Beta_Oxidation [style=invis]; } Bile Acid Synthesis Pathway and the Defect in Zellweger Syndrome.
Quantitative Data on the Accumulation of THCA
Direct quantification of THCA-CoA in patient samples is technically challenging and not routinely performed in clinical settings. However, the measurement of its precursor, THCA, in plasma and urine serves as a reliable and well-established biomarker for Zellweger syndrome. The accumulation of THCA is a direct consequence of the metabolic block in its peroxisomal degradation.
| Analyte | Sample Type | Zellweger Syndrome Patients | Healthy Controls | Reference |
| THCA | Plasma | Significantly Elevated | Not typically detected or at very low levels | [3][8] |
| DHCA | Plasma | Significantly Elevated | Not typically detected or at very low levels | [3][8] |
| THCA | Urine | Markedly Increased | Not typically detected or at very low levels | [7] |
| DHCA | Urine | Markedly Increased | Not typically detected or at very low levels | [7] |
Table 1: Accumulation of C27-Bile Acid Intermediates in Zellweger Syndrome.
In a study involving a PEX1-G843D knock-in mouse model of Zellweger syndrome, significant elevations of DHCA and THCA were observed in feces, plasma, and liver homogenates of affected mice compared to healthy controls.[5]
| Tissue | DHCA (relative level) | THCA (relative level) |
| Feces | ~15-fold increase | ~10-fold increase |
| Plasma | ~20-fold increase | ~5-fold increase |
| Liver | ~10-fold increase | ~3-fold increase |
Table 2: Relative Levels of DHCA and THCA in a PEX1-G843D Mouse Model of Zellweger Syndrome (Affected vs. Healthy). [5]
Experimental Protocols for THCA-CoA Quantification
The accurate quantification of acyl-CoA species like THCA-CoA from biological samples is a complex procedure requiring meticulous sample handling to prevent degradation and sophisticated analytical techniques. The following provides a generalized workflow based on established methods for acyl-CoA analysis.[9][10][11][12][13]
Sample Preparation and Extraction
Objective: To rapidly quench metabolic activity, extract acyl-CoAs, and remove interfering substances.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenizer (e.g., bead beater or sonicator)
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water with internal standards)
-
Acetonitrile
-
Ammonium acetate solution
Protocol:
-
Tissue/Cell Collection and Quenching: Immediately freeze-clamp tissue samples in liquid nitrogen to halt all enzymatic activity. For cultured cells, rapidly aspirate the culture medium and quench metabolism by adding liquid nitrogen directly to the culture dish.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. For cells, scrape the frozen cell lysate into a pre-chilled tube.
-
Extraction: Add ice-cold extraction buffer to the powdered tissue or cell lysate. Homogenize the sample using a bead beater or sonicator, keeping the sample on ice.
-
Phase Separation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by equilibration with an appropriate buffer.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol/ammonium formate).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify THCA-CoA using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Protocol:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for THCA-CoA and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of a THCA-CoA analytical standard. Quantify the amount of THCA-CoA in the samples by comparing their peak areas to the standard curve.
Signaling Pathways and Cellular Consequences of THCA-CoA Accumulation
The accumulation of THCA-CoA and its unconjugated form, THCA, has significant downstream consequences, contributing to the pathophysiology of Zellweger syndrome, particularly the associated liver disease.
Cellular Toxicity
C27-bile acids, including THCA and DHCA, are more cytotoxic than their mature C24 counterparts.[14] Their accumulation can lead to:
-
Mitochondrial Dysfunction: These intermediates can disrupt mitochondrial respiratory chain function, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[14]
-
Oxidative Stress: The increase in ROS contributes to cellular damage through lipid peroxidation, protein oxidation, and DNA damage.
-
Apoptosis and Necrosis: At lower concentrations, accumulating bile acid intermediates can induce apoptosis (programmed cell death), while at higher concentrations, they can cause necrosis (uncontrolled cell death).[14]
Dysregulation of Nuclear Receptor Signaling
Bile acids are important signaling molecules that regulate their own synthesis and transport, as well as lipid and glucose metabolism, primarily through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and the pregnane X receptor (PXR).[15][16] The altered bile acid pool in Zellweger syndrome, characterized by a lack of primary bile acids and an accumulation of intermediates, leads to a dysregulation of these signaling pathways.
-
FXR Signaling: Primary bile acids are the natural ligands for FXR. In a healthy state, activation of FXR in the liver and intestine initiates a negative feedback loop that downregulates bile acid synthesis. In Zellweger syndrome, the deficiency of primary bile acids leads to reduced FXR activation, which in turn may contribute to the continued, albeit futile, synthesis of toxic C27-bile acid precursors.[1]
-
PXR Signaling: PXR is another nuclear receptor that can be activated by certain bile acid intermediates. PXR activation can induce the expression of detoxification enzymes, potentially as a compensatory mechanism to mitigate the toxicity of accumulating metabolites.[16]
Implications for Drug Development
The central role of THCA-CoA accumulation in the pathology of Zellweger syndrome presents several potential avenues for therapeutic intervention:
-
Substrate Reduction Therapy: Strategies aimed at reducing the production of cholesterol or its early conversion to bile acid precursors could limit the substrate available for the formation of THCA-CoA.
-
Chaperone Therapy or Enzyme Replacement: For patients with residual PEX function, small molecule chaperones that could improve peroxisomal protein import might restore some metabolic function. While challenging, enzyme replacement therapy for the deficient peroxisomal enzymes is another long-term possibility.
-
Modulation of Nuclear Receptor Signaling: Targeting FXR with agonists could potentially help to restore the negative feedback on bile acid synthesis, thereby reducing the production of toxic intermediates. Similarly, targeting PXR could enhance the detoxification of accumulated metabolites.
-
Hepatoprotective Agents: Given the significant liver toxicity associated with THCA accumulation, the development of drugs that protect hepatocytes from mitochondrial dysfunction, oxidative stress, and apoptosis is a critical supportive strategy.
Conclusion
The accumulation of trihydroxy-5β-cholestanoyl-CoA is a pivotal event in the pathophysiology of Zellweger syndrome, directly linking the primary genetic defect in peroxisome biogenesis to the severe liver disease that characterizes this devastating disorder. A thorough understanding of the biochemical pathways, the quantitative extent of metabolite accumulation, and the downstream cellular consequences is essential for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to improving the lives of individuals affected by Zellweger syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bile Acid Synthesis Pathway Is Present and Functional in the Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of peroxisomes in the formation of chenodeoxycholic acid in human liver. Metabolism of 3 alpha,7 alpha-dihydroxy-5 beta-cholestanoic acid in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 1. [Screening Assays for Zellweger Spectrum Disorder]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidomic analysis of fibroblasts from Zellweger spectrum disorder patients identifies disease-specific phospholipid ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a crucial intermediate in the biosynthesis of cholic acid, a primary bile acid.[1] As a key metabolite in cholesterol catabolism, this coenzyme A (CoA) thioester is of significant interest in studies related to liver diseases, metabolic disorders, and drug metabolism. The availability of a pure standard of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is essential for the accurate quantification and investigation of its roles in various physiological and pathological processes.
This document provides detailed application notes and experimental protocols for the chemical synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. The synthesis is presented as a two-stage process:
-
Synthesis of the precursor acid: (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid.
-
Conversion to the CoA ester: Thioesterification of the cholestanoic acid with Coenzyme A.
Additionally, protocols for the purification and characterization of the final product are provided.
Chemical Structures
Starting Material (Example): Cholic Acid Intermediate: (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid Final Product: (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
Signaling Pathway Context: Bile Acid Biosynthesis
The synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is an integral part of the primary bile acid synthesis pathway, which commences with cholesterol.[2] Understanding this pathway is critical for contextualizing the importance of this metabolite.
Caption: Overview of the classical bile acid synthesis pathway.
Experimental Protocols
Part 1: Synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic Acid
The synthesis of the precursor acid can be a multi-step process, often starting from commercially available bile acids like cholic acid. The following is a generalized protocol; specific reaction conditions may require optimization.
Materials:
-
Cholic Acid
-
Protecting group reagents (e.g., Acetic Anhydride, Pyridine)
-
Oxidizing agents (e.g., Pyridinium chlorochromate)
-
Grignard reagents or other carbon-extending reagents
-
Deprotection reagents (e.g., NaOH or KOH in methanol)
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups: Protect the 3α, 7α, and 12α hydroxyl groups of cholic acid to prevent side reactions. This is typically achieved by acetylation using acetic anhydride in pyridine.
-
Side Chain Modification: The carboxylic acid group of the protected cholic acid is then converted to a suitable functional group for chain extension. This may involve reduction to an alcohol followed by oxidation to an aldehyde.
-
Carbon Chain Extension: A Grignard reaction or a Wittig reaction can be employed to add the necessary carbons to the side chain to form the cholestanoic acid skeleton.
-
Deprotection: The protecting groups on the hydroxyls are removed by hydrolysis, typically using a base like sodium hydroxide in methanol.
-
Purification: The crude (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid is purified by silica gel column chromatography.
Part 2: Synthesis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
This protocol utilizes N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with Coenzyme A.[3][4]
Materials:
-
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid in anhydrous THF in a flame-dried, argon-purged flask.
-
Add 1.5 equivalents of CDI and stir the reaction mixture at room temperature for 1-2 hours under an argon atmosphere. The formation of the acyl-imidazolide can be monitored by TLC.
-
-
Preparation of Coenzyme A Solution:
-
In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of degassed, HPLC-grade water.
-
-
Coupling Reaction:
-
To the activated acyl-imidazolide solution, add the Coenzyme A solution dropwise with vigorous stirring.
-
Add triethylamine to adjust the pH to approximately 7.5-8.0.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a small amount of water.
-
Acidify the mixture to pH 3-4 with dilute HCl.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. The desired product will remain in the aqueous phase.
-
-
Purification:
-
The aqueous phase containing the crude (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is lyophilized.
-
The crude product is then purified by preparative reverse-phase HPLC.
-
Experimental Workflow
Caption: Chemical synthesis workflow for the target molecule.
Data Presentation
Table 1: Purification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA by HPLC
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV at 260 nm |
| Expected Retention Time | 15-20 minutes (dependent on exact conditions) |
| Purity (post-HPLC) | >95% |
Table 2: Characterization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
| Analytical Method | Expected Result |
| LC-MS/MS (ESI+) | Predicted [M+H]⁺ m/z: ~1214.5 |
| ¹H NMR (D₂O) | Characteristic peaks for the steroid backbone, side chain, and coenzyme A moiety. |
| ³¹P NMR (D₂O) | Signals corresponding to the phosphate groups of coenzyme A. |
Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To purify and assess the purity of the synthesized CoA ester.
-
Instrumentation: A preparative and analytical HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable for the separation of bile acid CoA esters.[5][6]
-
Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.
-
Detection: The adenine moiety of Coenzyme A allows for detection by UV absorbance at approximately 260 nm.[3]
-
Procedure:
-
Dissolve the lyophilized crude product in a minimal amount of mobile phase A.
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions corresponding to the major peak with the expected retention time.
-
Analyze the collected fractions for purity using an analytical HPLC column with the same mobile phase system.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the sample directly or inject it onto a C18 analytical column.
-
Acquire mass spectra in positive ion mode. The protonated molecule [M+H]⁺ should be observed at the calculated m/z.
-
Perform fragmentation (MS/MS) to confirm the structure by observing characteristic fragment ions of the coenzyme A and the bile acid moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized CoA ester.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the lyophilized product in a suitable deuterated solvent, such as D₂O or methanol-d₄.
-
Experiments:
-
¹H NMR: To observe the proton signals of the entire molecule.
-
¹³C NMR: To identify all carbon atoms.
-
³¹P NMR: To confirm the presence and chemical environment of the phosphate groups in the CoA moiety.
-
2D NMR (COSY, HSQC): To aid in the complete assignment of proton and carbon signals.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the chemical synthesis, purification, and characterization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. The availability of this standard is crucial for advancing research in bile acid metabolism and related fields. The provided workflows and data tables offer a structured approach for researchers to produce and validate this important biochemical tool.
References
- 1. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Synthesis [flipper.diff.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
LC-MS/MS method for quantification of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA in liver tissue
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in liver tissue. This intermediate metabolite is a key player in the biosynthesis of cholic acid, a primary bile acid. Accurate quantification of this analyte is crucial for studying bile acid metabolism and its dysregulation in various liver diseases. The protocol provides detailed procedures for sample preparation, including tissue homogenization, liquid-liquid extraction, and solid-phase extraction, followed by UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals investigating liver function and metabolic disorders.
Introduction
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of lipids and are also signaling molecules that regulate their own synthesis and transport, as well as glucose and energy metabolism. The conversion of cholesterol to primary bile acids, such as cholic acid and chenodeoxycholic acid, involves a series of enzymatic reactions. (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a C27-bile acid intermediate in the primary bile acid synthesis pathway. The quantification of this and other bile acid precursors is essential for understanding the mechanisms of bile acid synthesis and for the diagnosis and monitoring of certain metabolic disorders, including peroxisomal biogenesis disorders.
LC-MS/MS has become the gold standard for the analysis of bile acids and their derivatives due to its high sensitivity, specificity, and throughput. This application note provides a detailed protocol for the quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in liver tissue, a challenging matrix due to its high lipid and protein content.
Signaling Pathway
The synthesis of cholic acid from cholesterol involves multiple enzymatic steps in the liver. A simplified representation of the pathway highlighting the position of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is shown below.
Caption: Simplified pathway of cholic acid synthesis from cholesterol.
Experimental Protocols
Materials and Reagents
-
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA analytical standard
-
Stable isotope-labeled internal standard (e.g., d4-Cholic acid-CoA or a custom synthesized labeled version of the analyte)
-
Acetonitrile, isopropanol, and methanol (LC-MS grade)
-
Formic acid and ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Phosphate buffered saline (PBS)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Liver tissue samples
Sample Preparation
A robust sample preparation protocol is crucial for the accurate quantification of acyl-CoA species from complex biological matrices like liver tissue. The following protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Immediately add the tissue to a 2 mL tube containing 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) and ceramic beads.[1]
-
Homogenize the tissue using a bead beater for 30-60 seconds. Keep the samples on ice to prevent degradation.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To the collected supernatant, add 1 mL of ice-cold isopropanol containing the internal standard.[3]
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.[4]
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.
LC-MS/MS Conditions
The following are recommended starting conditions for the UPLC-MS/MS analysis. Optimization may be necessary.
UPLC System:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Program:
| Time (min) | % B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
MRM Transitions
The following are proposed MRM transitions for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA. The precursor ion (Q1) is the [M+H]+ ion. The product ions (Q3) are based on the characteristic fragmentation of acyl-CoA molecules, including the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[5]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | 1214.6 | 707.6 | Optimize |
| (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | 1214.6 | 428.1 | Optimize |
| Internal Standard (e.g., d4-Cholic acid-CoA) | IS-specific | IS-specific | Optimize |
Collision energies should be optimized for the specific instrument used.
Data Presentation
Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| LLOQ (Lower Limit of Quantification) | 0.5 ng/mL |
| ULOQ (Upper Limit of Quantification) | 500 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85-115% |
| Recovery (%) | 80-120% |
Quantification in Liver Tissue Samples
| Sample Group | n | Concentration (pmol/g tissue) ± SD |
| Control | 6 | 15.2 ± 3.5 |
| Treatment Group A | 6 | 25.8 ± 5.1 |
| Treatment Group B | 6 | 8.9 ± 2.1 |
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of the bile acid intermediate (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in liver tissue. The described protocol, from sample preparation to data analysis, is designed to be robust and sensitive, enabling researchers to accurately measure this key metabolite. The provided workflow and starting conditions can be adapted for high-throughput analysis in studies of liver metabolism, drug-induced liver injury, and metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase, also known as THCA-CoA oxidase, is a key enzyme in the biosynthesis of cholic acid, a primary bile acid.[1] This enzyme catalyzes the 24-hydroxylation of (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oyl-CoA (THCA-CoA) to form (24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oyl-CoA.[1][2] This reaction is an essential step in the peroxisomal β-oxidation pathway of the cholesterol side chain. The systematic name for this enzyme is (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA:acceptor 24-oxidoreductase (24R-hydroxylating).[1] Dysregulation of bile acid synthesis is implicated in various metabolic disorders, making the enzymes in this pathway, including THCA-CoA 24-hydroxylase, important targets for therapeutic intervention.
These application notes provide a detailed protocol for an in vitro assay to measure the activity of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase. The assay is designed for screening potential modulators of the enzyme and for characterizing its kinetic properties.
Principle of the Assay
The in vitro assay for 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase is based on the quantification of the product, (24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oyl-CoA, formed from the substrate, (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oyl-CoA. The reaction is initiated by the addition of an enzyme source, such as a purified recombinant enzyme or a liver peroxisomal fraction, to a reaction mixture containing the substrate and necessary cofactors. The reaction is incubated for a defined period and then terminated. The product is then extracted and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oyl-CoA (THCA-CoA) (Substrate)
-
(24R,25R)-3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oyl-CoA (Product Standard)
-
Internal Standard (e.g., a structurally similar bile acid CoA ester not present in the sample)
-
Recombinant 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase or isolated liver peroxisomal fraction
-
Potassium phosphate buffer (pH 7.4)
-
Cofactors (if required, depending on the specific enzyme preparation)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other mobile phase modifier)
-
Water (HPLC grade)
-
Reaction termination solution (e.g., 2M HCl or ice-cold acetonitrile)
-
Microcentrifuge tubes
-
Incubator or water bath
-
HPLC system with a C18 reverse-phase column and a suitable detector (e.g., UV or Mass Spectrometer)
Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of THCA-CoA in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired working concentration in the reaction buffer.
-
Prepare a stock solution of the internal standard.
-
Dilute the enzyme preparation to the desired concentration in the reaction buffer. Keep on ice.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Potassium phosphate buffer (to a final volume of 100 µL)
-
THCA-CoA (substrate)
-
Test compound or vehicle (for inhibitor/activator screening)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the substrate, product, and internal standard on a C18 reverse-phase column.
-
An example of a gradient elution is provided in the table below. The exact conditions may need to be optimized for your specific column and system.
-
Detect the compounds using a UV detector (e.g., at 205 nm) or a mass spectrometer for higher sensitivity and specificity.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the substrate, product, and internal standard.
-
Calculate the amount of product formed using a standard curve generated with the pure product standard.
-
Normalize the product formation to the amount of protein and the incubation time to determine the enzyme activity (e.g., in pmol/min/mg protein).
-
For inhibitor studies, calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
Table 1: Quantitative Parameters for the In Vitro Assay
| Parameter | Recommended Value | Notes |
| Enzyme Source | Recombinant Human THCA-CoA 24-hydroxylase | Can also use liver peroxisomal fractions. |
| Enzyme Concentration | 1-10 µg/mL | Should be optimized to ensure linearity. |
| Substrate (THCA-CoA) | 1-50 µM | Should be near the Km value if known. |
| Reaction Buffer | 100 mM Potassium Phosphate, pH 7.4 | |
| Incubation Temperature | 37°C | |
| Incubation Time | 15-60 minutes | Should be within the linear range of product formation. |
| Reaction Volume | 100 µL | |
| Termination | Equal volume of ice-cold acetonitrile |
Table 2: Example HPLC Parameters for Product Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 205 nm or MS/MS |
Troubleshooting
-
No or low enzyme activity:
-
Check the activity of the enzyme preparation.
-
Ensure proper storage of the enzyme and substrate.
-
Verify the composition of the reaction buffer and the presence of any necessary cofactors.
-
-
High background signal:
-
Run a control reaction without the enzyme to determine the non-enzymatic conversion of the substrate.
-
Optimize the extraction procedure to remove interfering substances.
-
-
Poor peak separation in HPLC:
-
Optimize the HPLC gradient, mobile phase composition, and column temperature.
-
Ensure the column is in good condition.
-
Conclusion
This document provides a comprehensive protocol for the in vitro measurement of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA 24-hydroxylase activity. This assay is a valuable tool for researchers in academia and the pharmaceutical industry for studying the role of this enzyme in bile acid metabolism and for the discovery of novel therapeutic agents targeting this pathway. Careful optimization of the reaction and analytical conditions is recommended to ensure accurate and reproducible results.
References
Application Notes and Protocols for the Enzymatic Utilization of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) is a crucial intermediate in the biosynthesis of cholic acid, a primary bile acid. Its metabolism occurs primarily within the peroxisomes and involves a series of enzymatic reactions. Understanding these reactions is vital for researchers studying bile acid metabolism, investigating related metabolic disorders, and developing therapeutic interventions. These application notes provide detailed protocols for in vitro enzymatic assays using THCA-CoA as a substrate, focusing on the key enzymes Acyl-CoA Oxidase 2 (ACOX2) and D-bifunctional protein (HSD17B4).
Biochemical Pathway: Peroxisomal β-oxidation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
The conversion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA to cholic acid involves a peroxisomal β-oxidation pathway. This process is initiated by ACOX2 and followed by the hydratase and dehydrogenase activities of the D-bifunctional protein. Deficiencies in these enzymes can lead to the accumulation of C27 bile acid intermediates, resulting in severe metabolic disorders.[1][2][3]
References
Commercial sources for synthetic (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA ((25S)-THC-CoA) is a critical intermediate in the peroxisomal β-oxidation pathway of bile acid synthesis. It is the product of the stereoisomerization of (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, a reaction catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). The conversion from the (25R) to the (25S) configuration is an essential step for the subsequent enzymatic reactions that lead to the formation of cholic acid, a primary bile acid.
Dysfunction in the peroxisomal β-oxidation pathway, as seen in Zellweger spectrum disorders, can lead to the accumulation of (25R)-THC-CoA and other atypical bile acid intermediates, resulting in severe liver disease and other metabolic complications. Therefore, the availability and study of (25S)-THC-CoA are crucial for understanding the pathophysiology of these disorders, for the development of diagnostic markers, and for the screening of potential therapeutic agents.
While direct commercial sources for (25S)-THC-CoA are limited, its precursor, (25S)-3α,7α,12α-trihydroxy-5β-cholestanoic acid, is commercially available and can be enzymatically or chemically converted to the CoA ester for research purposes.
Commercial Availability
Direct commercial sources for synthetic (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA are not readily found in mainstream chemical catalogs, suggesting it is primarily available through custom synthesis. However, the precursor acid is available from several suppliers.
| Supplier | Product Name | Catalog Number | Purity |
| Cayman Chemical | (25S)-3α,7α,12α-Trihydroxy-5β-cholestanoic Acid | 20323 | ≥95% |
| Avanti Polar Lipids | 3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid (25S) | 700163 | ≥98% |
Biochemical Pathway
The conversion of cholesterol to cholic acid involves a multi-step process occurring in both the endoplasmic reticulum and peroxisomes. (25S)-THC-CoA is a key player in the final stages of this pathway within the peroxisomes.
Caption: Peroxisomal β-oxidation of the C27 bile acid precursor.
Applications
Enzymatic Assays for α-methylacyl-CoA Racemase (AMACR)
(25S)-THC-CoA can be used as a substrate or a standard in enzymatic assays to determine the activity of AMACR. This is particularly relevant in the context of cancer research, as AMACR is overexpressed in several cancers, including prostate cancer.
Investigating Pathophysiology of Zellweger Spectrum Disorders
Cellular models of Zellweger spectrum disorders, such as induced pluripotent stem cell (iPSC)-derived hepatocytes from patients, can be treated with (25S)-THC-CoA to study its metabolic fate and its contribution to cellular toxicity.[1][2] This can help elucidate the molecular mechanisms underlying liver damage in these conditions.
Drug Screening
High-throughput screening assays can be developed using (25S)-THC-CoA and recombinant AMACR to identify small molecule inhibitors of the enzyme. Such inhibitors could have therapeutic potential in cancers where AMACR is upregulated.
Metabolomics and Biomarker Discovery
As a key metabolic intermediate, stable isotope-labeled (25S)-THC-CoA can be used as an internal standard for the quantitative analysis of bile acid profiles in biological samples using techniques like LC-MS/MS. This can aid in the discovery of biomarkers for peroxisomal disorders.
Experimental Protocols
Protocol 1: In Vitro Conversion of (25R)-THC-CoA to (25S)-THC-CoA by AMACR
This protocol describes an endpoint assay to measure the racemization activity of AMACR using a mixture of (25R/S)-THC-CoA.
Materials:
-
Recombinant human AMACR
-
(25R/S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (substrate)
-
Assay buffer: 50 mM potassium phosphate, pH 7.4
-
Quenching solution: Acetonitrile with 0.1% formic acid
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer for detection (optional, but recommended for specificity)
Procedure:
-
Prepare a stock solution of (25R/S)-THC-CoA in a suitable solvent (e.g., 50% ethanol).
-
Prepare the reaction mixture in a microcentrifuge tube:
-
X µL Assay buffer
-
Y µL (25R/S)-THC-CoA stock solution (final concentration, e.g., 50 µM)
-
Z µL Recombinant AMACR (final concentration, e.g., 1-5 µg/mL)
-
Bring the total volume to 100 µL with assay buffer.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 200 µL of ice-cold quenching solution.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the sample by reverse-phase HPLC to separate the (25R) and (25S) isomers. The separation can be achieved using a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Quantify the peak areas of the (25R) and (25S) isomers. The conversion rate can be calculated by the change in the ratio of the two isomers compared to a control reaction without the enzyme.
Expected Results: In the presence of active AMACR, the ratio of (25S)-THC-CoA to (25R)-THC-CoA will increase over time, approaching a 1:1 equilibrium.
Caption: Workflow for the in vitro AMACR enzymatic assay.
Protocol 2: Cellular Uptake and Metabolism in a Zellweger Syndrome Model
This protocol outlines a method to study the metabolism of (25S)-THC-CoA in iPSC-derived hepatocytes from a Zellweger syndrome patient compared to a healthy control.
Materials:
-
iPSC-derived hepatocytes (Zellweger patient and healthy control lines)
-
Cell culture medium appropriate for hepatocytes
-
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard (e.g., deuterated cholic acid)
-
LC-MS/MS system
Procedure:
-
Plate the iPSC-derived hepatocytes in a suitable format (e.g., 24-well plate) and allow them to mature.
-
Prepare a stock solution of (25S)-THC-CoA and dilute it in the cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and add the medium containing (25S)-THC-CoA. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for a specific time course (e.g., 6, 12, and 24 hours).
-
At each time point, collect the cell culture medium.
-
Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
For both the medium and the cell lysate, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Centrifuge the samples at high speed to pellet the proteins.
-
Transfer the supernatant to new tubes and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Analyze the samples by LC-MS/MS to identify and quantify (25S)-THC-CoA and its downstream metabolites (e.g., 3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA and cholic acid).
Expected Results:
-
Healthy control cells are expected to metabolize (25S)-THC-CoA, leading to a decrease in its intracellular concentration and the appearance of downstream metabolites in the medium and cell lysate.
-
Zellweger syndrome patient cells, having deficient peroxisomal function, are expected to show impaired metabolism of (25S)-THC-CoA, leading to its accumulation and a significant reduction in the formation of downstream products compared to the control cells.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the described experiments. Actual values would need to be determined experimentally.
| Parameter | Value | Experimental Context |
| AMACR Kinetics | ||
| Km for (25R)-THC-CoA | 5 - 15 µM | Recombinant human AMACR |
| Vmax for (25R)-THC-CoA | 100 - 500 nmol/min/mg | Recombinant human AMACR |
| Cellular Metabolism | ||
| Intracellular (25S)-THC-CoA (Control) | < 1 pmol/mg protein | After 24h incubation |
| Intracellular (25S)-THC-CoA (Zellweger) | > 10 pmol/mg protein | After 24h incubation |
| Cholic Acid Secretion (Control) | 50 - 200 pmol/mg protein/24h | After incubation with precursor |
| Cholic Acid Secretion (Zellweger) | < 5 pmol/mg protein/24h | After incubation with precursor |
Conclusion
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is an indispensable tool for researchers investigating bile acid metabolism, peroxisomal disorders, and cancer biology. The application notes and protocols provided herein offer a framework for utilizing this key metabolite to advance our understanding of these critical areas of human health and disease. While the direct commercial availability of the CoA ester is limited, its synthesis from the commercially available acid allows for its use in a variety of in vitro and cellular assays. Further research utilizing this compound will undoubtedly contribute to the development of novel diagnostics and therapeutics.
References
- 1. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA in Metabolic Flux Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA (THCA-CoA) is a critical intermediate in the biosynthesis of cholic acid, a primary bile acid. Its unique position in the bile acid synthesis pathway makes it a valuable tool for metabolic flux analysis (MFA), enabling researchers to quantitatively track the flow of metabolites through this and connected pathways. The use of isotopically labeled THCA-CoA allows for precise measurement of its conversion rates and the influence of various physiological, pathological, or pharmacological conditions on bile acid metabolism. These studies are pivotal in understanding liver function, cholesterol homeostasis, and in the development of therapeutic agents targeting metabolic disorders.
Bile acids are not only crucial for the digestion and absorption of dietary fats and fat-soluble vitamins but also act as signaling molecules that regulate their own synthesis and influence glucose, lipid, and energy metabolism.[1][2][3] The synthesis of primary bile acids, such as cholic acid and chenodeoxycholic acid, occurs in the liver from cholesterol.[2][4]
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux studies, aimed at researchers in academia and the pharmaceutical industry.
Principle of Application
The core principle involves introducing an isotopically labeled version of (25S)-THCA-CoA into a biological system (e.g., cultured hepatocytes, perfused liver, or in vivo animal models) and tracing the label's incorporation into downstream metabolites. By quantifying the isotopic enrichment in products of the bile acid pathway, the flux through specific enzymatic steps can be determined. This approach can elucidate the regulation of bile acid synthesis and its interplay with other metabolic pathways.
Application Notes
Tracing Bile Acid Synthesis Flux
Isotopically labeled (25S)-THCA-CoA, for instance, with ¹³C or ³H, can be used to directly measure the flux through the final steps of cholic acid synthesis. This is particularly useful for studying the activity of peroxisomal enzymes involved in the side-chain cleavage of cholestanoic acids.
Investigating the Regulation of Bile Acid Synthesis
The conversion of THCA-CoA to cholic acid is subject to feedback regulation by bile acids themselves, primarily through the farnesoid X receptor (FXR). By employing labeled THCA-CoA, the effects of FXR agonists or antagonists on this specific metabolic step can be quantified, providing insights into drug mechanisms.
Studying Inborn Errors of Metabolism
Genetic defects in the enzymes responsible for bile acid synthesis can lead to the accumulation of atypical bile acid intermediates and liver disease. Labeled THCA-CoA can be used in patient-derived cellular models to pinpoint specific enzymatic deficiencies and to test potential therapeutic interventions.
Drug Development and Hepatotoxicity Screening
Many drugs are metabolized in the liver and can interfere with bile acid metabolism, leading to cholestasis and liver injury. Metabolic flux studies using labeled THCA-CoA can serve as a sensitive method to screen for potential drug-induced hepatotoxicity by measuring disruptions in bile acid synthesis flux.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Hepatocytes
This protocol describes the use of ¹³C-labeled (25S)-THCA-CoA to measure metabolic flux in a hepatocyte cell culture model.
Materials:
-
Cultured hepatocytes (e.g., HepG2, primary human hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
[U-¹³C]- this compound
-
Phosphate Buffered Saline (PBS)
-
Methanol (ice-cold)
-
Liquid nitrogen
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate hepatocytes at a desired density and allow them to adhere and grow to 80-90% confluency.
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of [U-¹³C]-(25S)-THCA-CoA. The concentration should be optimized based on preliminary experiments.
-
Incubation: Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the metabolism of the labeled substrate.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold methanol to the culture plate to quench all enzymatic activity.[5]
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Freeze the cell suspension in liquid nitrogen.
-
-
Sample Preparation:
-
Thaw the samples and lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the ¹³C-labeled downstream products of THCA-CoA, such as ¹³C-cholic acid.
-
-
Data Analysis:
-
Calculate the isotopic enrichment in the product pools.
-
Determine the metabolic flux by applying principles of metabolic flux analysis, often requiring computational modeling.[6]
-
Protocol 2: Peroxisomal THCA-CoA Oxidase Activity Assay
This protocol measures the activity of the peroxisomal oxidase that acts on THCA-CoA.
Materials:
-
Isolated liver peroxisomes
-
This compound substrate
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Coenzyme A, ATP, MgCl₂
-
Spectrophotometer or HPLC system
-
Reagents for detecting the product (e.g., derivatizing agent for HPLC)
Procedure:
-
Peroxisome Isolation: Isolate peroxisomes from liver tissue using differential centrifugation and a density gradient.
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, isolated peroxisomes, CoA, ATP, and MgCl₂.
-
Initiate Reaction: Add (25S)-THCA-CoA to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specific time period.
-
Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.
-
Product Quantification: Measure the formation of the product, (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA, using a suitable analytical method such as HPLC or spectrophotometry.[7]
-
Calculate Activity: Express the enzyme activity in terms of nmol of product formed per minute per mg of protein.
Data Presentation
Quantitative data from metabolic flux experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative Metabolic Flux Data from Hepatocytes Treated with a Test Compound
| Metabolite | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Test Compound | Fold Change | p-value |
| ¹³C-Cholic Acid | 85.2 ± 4.1 | 42.6 ± 3.5 | -2.0 | <0.01 |
| ¹³C-Taurocholic Acid | 78.9 ± 5.3 | 35.1 ± 2.9 | -2.2 | <0.01 |
| ¹³C-Glycocholic Acid | 81.5 ± 4.8 | 39.8 ± 3.1 | -2.1 | <0.01 |
Table 2: Illustrative Kinetic Parameters of Peroxisomal THCA-CoA Oxidase
| Condition | Vmax (nmol/min/mg protein) | Km (µM) |
| Wild-Type | 15.4 ± 1.2 | 25.8 ± 3.1 |
| Mutant/Disease Model | 3.1 ± 0.5 | 28.2 ± 4.5 |
| Drug-Treated | 8.9 ± 0.9 | 24.9 ± 3.8 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex metabolic pathways and experimental designs.
Caption: Simplified pathway of cholic acid synthesis from cholesterol.
References
- 1. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific dehydrogenation of (25R)- and (25S)-3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acids by acyl-CoA oxidase in rat liver light mitochondrial fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Trihydroxy-5β-cholestanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of bile acid intermediates, such as trihydroxy-5β-cholestanoyl-CoA, is crucial for studying bile acid metabolism and its role in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of these compounds due to its high resolution and sensitivity. However, the inherent polarity and low volatility of trihydroxy-5β-cholestanoyl-CoA and its corresponding free acid preclude direct GC-MS analysis. Therefore, a robust derivatization procedure is essential to convert the analyte into a volatile and thermally stable derivative.
This application note provides detailed protocols for the derivatization of trihydroxy-5β-cholestanoyl-CoA for GC-MS analysis. The primary approach involves a two-step process: hydrolysis of the Coenzyme A (CoA) thioester to yield the free acid, followed by derivatization of the hydroxyl and carboxyl functional groups.
Core Principles
Direct GC-MS analysis of trihydroxy-5β-cholestanoyl-CoA is not feasible due to the large and highly polar Coenzyme A moiety and the multiple hydroxyl groups on the steroid nucleus. The analytical strategy, therefore, involves the cleavage of the CoA thioester and subsequent derivatization of the resulting trihydroxy-5β-cholestanoic acid.
The key functional groups that require derivatization are:
-
Three hydroxyl (-OH) groups: These are typically converted to trimethylsilyl (TMS) ethers.
-
One carboxyl (-COOH) group (after hydrolysis): This is converted to a methyl ester or a TMS ester.
Two primary derivatization strategies are presented: a two-step methylation followed by silylation, and a one-step silylation of both carboxyl and hydroxyl groups.
Experimental Protocols
Protocol 1: Two-Step Derivatization (Methylation and Silylation)
This protocol involves the initial hydrolysis of the CoA thioester, followed by methylation of the carboxyl group and subsequent silylation of the hydroxyl groups. This method is often considered more robust for bile acids.[1]
Step 1: Alkaline Hydrolysis of Trihydroxy-5β-cholestanoyl-CoA
Goal: To cleave the Coenzyme A thioester and obtain the free trihydroxy-5β-cholestanoic acid.
-
To the sample containing trihydroxy-5β-cholestanoyl-CoA, add a solution of 2 M sodium hydroxide in 80% ethanol.
-
Incubate the mixture at 70°C for 2 hours to ensure complete hydrolysis of the thioester bond.
-
Cool the reaction mixture to room temperature and neutralize with 6 M hydrochloric acid.
-
Extract the free trihydroxy-5β-cholestanoic acid using a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.
Step 2: Methylation of the Carboxyl Group
Goal: To convert the carboxylic acid to its methyl ester.
-
Re-dissolve the dried extract from Step 1 in a mixture of 20 µL of methanol and 80 µL of benzene.
-
Add 50 µL of TMS diazomethane (approx. 10% in hexane) to the mixture.[1]
-
Mix thoroughly and allow the reaction to proceed at room temperature for 10 minutes, or until the yellow color of the diazomethane disappears.
-
Evaporate the solvents completely under a gentle stream of nitrogen.
Step 3: Trimethylsilylation of the Hydroxyl Groups
Goal: To convert the hydroxyl groups to their TMS ethers.
-
To the dried methyl ester from Step 2, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and heat at 60°C for 10 minutes.[1]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: One-Step Derivatization (Silylation of Carboxyl and Hydroxyl Groups)
This protocol offers a faster alternative by derivatizing both the carboxyl and hydroxyl groups simultaneously using a potent silylating agent.
Step 1: Alkaline Hydrolysis of Trihydroxy-5β-cholestanoyl-CoA
Follow Step 1 from Protocol 1 to obtain the free trihydroxy-5β-cholestanoic acid.
Step 2: One-Step Silylation
Goal: To convert both the carboxylic acid and hydroxyl groups to their TMS derivatives.
-
Re-dissolve the dried extract from the hydrolysis step in 50 µL of ethyl acetate.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[2]
-
Cool the vial to room temperature. The sample can be diluted with ethyl acetate if necessary before GC-MS analysis.[2]
Data Presentation
The following table summarizes the quantitative data for the different derivatization protocols.
| Parameter | Protocol 1: Two-Step Derivatization | Protocol 2: One-Step Derivatization |
| Hydrolysis | ||
| Reagent | 2 M NaOH in 80% Ethanol | 2 M NaOH in 80% Ethanol |
| Temperature | 70°C | 70°C |
| Time | 2 hours | 2 hours |
| Methylation | ||
| Reagent | TMS diazomethane in Methanol/Benzene | Not Applicable |
| Temperature | Room Temperature | Not Applicable |
| Time | 10 minutes | Not Applicable |
| Silylation | ||
| Reagent | TMSI/Pyridine/TMCS | BSTFA + 1% TMCS |
| Temperature | 60°C[1] | 70°C[2] |
| Time | 10 minutes[1] | 30 minutes[2] |
Visualizations
Experimental Workflow
Figure 1. Experimental workflow for the derivatization of trihydroxy-5β-cholestanoyl-CoA.
Chemical Transformation Pathway
Figure 2. Chemical transformations during derivatization.
Conclusion
The successful analysis of trihydroxy-5β-cholestanoyl-CoA by GC-MS is critically dependent on a comprehensive sample preparation strategy that includes the hydrolysis of the CoA thioester followed by derivatization of the resulting free acid. Both the two-step methylation/silylation and the one-step silylation protocols presented here are effective methods to achieve the necessary volatility for GC-MS analysis. The choice of protocol may depend on laboratory preference, available reagents, and the specific requirements of the analytical method. Researchers should validate the chosen method for their specific application to ensure optimal performance.
References
Troubleshooting & Optimization
Improving the stability of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA in aqueous solutions
This technical support center provides guidance on improving the stability of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in aqueous solutions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in aqueous solutions?
A1: The two main degradation pathways for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in aqueous solutions are:
-
Hydrolysis of the thioester bond: This is a significant degradation pathway influenced by pH and temperature, resulting in the formation of free Coenzyme A (CoA) and 3α,7α,12α-trihydroxy-5β-cholestanoic acid. Thioester hydrolysis is thermodynamically favorable.[1]
-
Oxidation of the thiol group: The free thiol group on the Coenzyme A moiety is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.
Q2: What are the optimal storage conditions for aqueous solutions of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA?
A2: To maximize stability, aqueous solutions should be stored frozen at -20°C or ideally at -80°C for long-term storage. For short-term storage (a few days), refrigeration at 4°C is acceptable, provided the solution is properly prepared to minimize degradation. It is recommended to prepare fresh solutions for immediate use whenever possible.
Q3: How does pH affect the stability of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA?
A3: The rate of hydrolysis of the thioester bond is pH-dependent.[2] Generally, thioesters are more stable in acidic to neutral conditions (pH 4-7). Both acidic and basic conditions can catalyze hydrolysis, with the rate increasing significantly at alkaline pH.[3][4] For experimental work, maintaining a buffered solution in the pH range of 6.0-7.0 is recommended.
Q4: What is the impact of temperature on the stability of the compound?
A4: Increased temperature accelerates the rate of both hydrolysis and oxidation.[3] Therefore, it is crucial to keep solutions of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA on ice during experiments and to minimize the time spent at room temperature.
Q5: What signs of degradation should I look for in my experiments?
A5: Degradation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA can manifest as:
-
Inconsistent or lower-than-expected biological activity in enzymatic assays.
-
The appearance of new peaks and a decrease in the area of the parent compound peak in chromatographic analyses (e.g., HPLC).
-
A noticeable decrease in the concentration of the stock solution over time.
Q6: How can I minimize oxidative degradation?
A6: To minimize oxidation of the thiol group, the following measures are recommended:
-
Degassing: Use buffers and solvents that have been degassed with an inert gas like argon or nitrogen.
-
Reducing Agents: Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solution at a low concentration (e.g., 0.1-1 mM).
-
Chelating Agents: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-0.5 mM to sequester metal ions that can catalyze oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA stock solution. | Prepare fresh stock solutions before each experiment. If using a frozen stock, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-MS/MS). |
| Loss of biological activity | Hydrolysis of the thioester bond or oxidation of the CoA moiety. | Ensure the pH of the reaction buffer is between 6.0 and 7.0. Keep all solutions and reactions on ice. Add a reducing agent (e.g., DTT) and a chelating agent (e.g., EDTA) to your buffers. |
| Unexpected peaks in HPLC analysis | Degradation products are present in the sample. | The primary degradation product will be 3α,7α,12α-trihydroxy-5β-cholestanoic acid and free Coenzyme A. Confirm the identity of the peaks using mass spectrometry. Optimize sample handling and storage to minimize degradation. |
| Difficulty dissolving the compound | The compound may have limited solubility in purely aqueous buffers. | Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous Solution of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
-
Buffer Preparation:
-
Prepare a suitable buffer (e.g., 50 mM phosphate buffer) with the desired pH (ideally between 6.0 and 7.0).
-
Add EDTA to a final concentration of 0.5 mM.
-
Add DTT or TCEP to a final concentration of 1 mM.
-
Thoroughly degas the buffer by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.
-
-
Dissolution of the Compound:
-
Accurately weigh the required amount of lyophilized (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.
-
Dissolve the compound in a small amount of degassed organic solvent (e.g., DMSO or ethanol) if necessary, before diluting with the prepared degassed buffer to the final desired concentration.
-
Perform this step quickly to minimize exposure to atmospheric oxygen.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to 24 hours), store at 4°C.
-
For long-term storage, aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol for Stability Assessment by HPLC-MS/MS
-
Sample Preparation:
-
Prepare a solution of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in the aqueous buffer of interest (e.g., at different pH values or with/without stabilizing agents).
-
Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
-
HPLC-MS/MS Analysis:
-
At each time point, quench the degradation by adding a suitable quenching agent or by immediate freezing.
-
Analyze the samples using a validated HPLC-MS/MS method. A suitable method would involve a C18 reversed-phase column with a gradient elution using a mobile phase containing acetonitrile and water with a modifier like formic acid.[5][6]
-
Monitor the parent ion of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and the ion of its primary degradation product, 3α,7α,12α-trihydroxy-5β-cholestanoic acid.
-
-
Data Analysis:
-
Quantify the peak areas of the parent compound and the degradation product at each time point.
-
Plot the concentration of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA as a function of time to determine the degradation rate.
-
Visualizations
Caption: Primary degradation pathways of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.
Caption: Experimental workflow for assessing the stability of the compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Trihydroxy-5β-cholestanoyl-CoA Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trihydroxy-5β-cholestanoyl-CoA using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What type of mass spectrometry method is best suited for the quantitative analysis of trihydroxy-5β-cholestanoyl-CoA?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying trihydroxy-5β-cholestanoyl-CoA.[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex biological matrix.[1][2] Specifically, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly effective for this purpose.[3][4]
Q2: How should I prepare my samples for trihydroxy-5β-cholestanoyl-CoA analysis?
A2: Sample preparation is a critical step to ensure reproducible and accurate results.[5] The general workflow involves protein precipitation, extraction of the analyte, and reconstitution in a solvent compatible with the LC-MS/MS system. For plasma or serum samples, a common method is protein precipitation with a cold organic solvent like methanol or acetone, followed by centrifugation.[3][6] For tissue samples, homogenization is required prior to extraction.[3] It is also recommended to use an internal standard to account for variability during sample preparation and analysis.[1][5]
Q3: What are the typical MRM transitions for acyl-CoAs?
A3: For acyl-CoA compounds, a common fragmentation pattern involves the loss of the 3'-phospho-AMP moiety, which corresponds to a neutral loss of 507 Da.[4][7] Therefore, a general approach for identifying trihydroxy-5β-cholestanoyl-CoA would be to monitor the transition of the protonated molecule [M+H]⁺ to the fragment ion [M+H-507]⁺.[4] A second, qualitative transition to a fragment at m/z 428 can also be monitored for confirmation.[4]
Q4: How can I optimize the chromatographic separation of trihydroxy-5β-cholestanoyl-CoA?
A4: Reversed-phase liquid chromatography is well-suited for the separation of bile acid derivatives like trihydroxy-5β-cholestanoyl-CoA.[1] A C18 column is a common choice.[6] The mobile phases typically consist of water and an organic solvent such as acetonitrile or methanol, with an additive like formic acid or ammonium acetate to improve ionization efficiency.[3][6] A gradient elution is generally used to achieve good separation from other matrix components.[3]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the mobile phase contains an appropriate modifier like formic acid (0.1%) to promote protonation in positive ion mode.[6] |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for trihydroxy-5β-cholestanoyl-CoA. Use the general acyl-CoA transition of [M+H]⁺ -> [M+H-507]⁺ as a starting point.[4][7] |
| Sample Degradation | Acyl-CoAs can be unstable. Prepare samples fresh and keep them at low temperatures (e.g., 4°C in the autosampler) to minimize degradation.[7] |
| Inefficient Extraction | Optimize the sample preparation protocol. Ensure complete protein precipitation and efficient extraction of the analyte.[3][6] |
| Matrix Effects | Dilute the sample or use a more rigorous cleanup method to reduce ion suppression from matrix components.[5] |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents.[3] Run blank injections to identify the source of contamination.[8] |
| Poor Chromatographic Resolution | Adjust the gradient elution profile to better separate the analyte from interfering peaks.[3] |
| Non-Specific MRM Transitions | If interferences are observed, a more specific product ion may need to be identified through infusion experiments with a pure standard. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
1. Sample Preparation (from Plasma)
-
To 50 µL of plasma, add 200 µL of ice-cold acetone containing an appropriate internal standard (e.g., a deuterated analog).[6]
-
Vortex the mixture for 10 minutes in ice-cold water.[6]
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.[6][9]
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 methanol/water).[3]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Injection Volume: 3 µL.[6]
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example for a generic acyl-CoA):
-
Collision Energy and other MS parameters: These should be optimized by infusing a standard of trihydroxy-5β-cholestanoyl-CoA.
Quantitative Data Summary
The following table presents typical performance characteristics for LC-MS/MS methods analyzing related acyl-CoA compounds. These values can serve as a benchmark for method development for trihydroxy-5β-cholestanoyl-CoA.
| Parameter | Typical Value Range | Reference |
| Linearity (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 2 - 133 nM | [7] |
| Limit of Quantification (LOQ) | 5 - 200 nM | [7] |
| Accuracy | 80 - 114% | [7] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of trihydroxy-5β-cholestanoyl-CoA.
Caption: Troubleshooting logic for addressing poor signal intensity in MS analysis.
References
- 1. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 6. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. organomation.com [organomation.com]
Overcoming matrix effects in the analysis of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA in plasma
Welcome to the technical support center for the analysis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in plasma. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and why is its analysis in plasma important?
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a key intermediate in the biosynthesis of bile acids from cholesterol.[1] Its accurate quantification in plasma is crucial for studying lipid metabolism and diagnosing certain metabolic disorders, such as peroxisomal biogenesis disorders.[2]
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components in the sample matrix.[3][4][5] In plasma, endogenous substances like phospholipids, salts, and proteins can cause either ion suppression or enhancement, leading to inaccurate and imprecise quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.[4][6] This can result in underestimation or overestimation of the analyte's true concentration.[3]
Q3: What are the primary sources of matrix effects in plasma samples for this analysis?
The primary sources of matrix effects in plasma are endogenous components that are co-extracted with the analyte.[4] For a lipophilic molecule like (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, phospholipids are a major concern.[6][7] Other sources include salts, anticoagulants, and other metabolites present in the plasma.[4]
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which identifies regions of ion suppression or enhancement in the chromatogram.[8] For a quantitative assessment, the post-extraction spike method is widely used.[4][8] This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank plasma sample. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extracted Spiked Sample / Peak Area in Neat Solution) x 100.[3][6]
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3][6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | The phosphate groups of the CoA moiety can interact with the column packing material, leading to peak tailing.[9] - Use an Ion-Pairing Agent: Add an ion-pairing agent like triethylamine to the mobile phase to mask the phosphate groups.[9] - Adjust Mobile Phase pH: A higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[9][10] |
| Column Contamination or Degradation | Contaminants at the head of the column can distort peak shape.[9] - Flush the column: Use a strong solvent to wash the column. - Replace the column: If flushing does not resolve the issue, the column may need to be replaced.[11] |
| Inappropriate Injection Solvent | Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[11] - Solvent Matching: Ensure the injection solvent is compatible with and ideally weaker than the initial mobile phase.[11] |
Issue 2: Low Signal Intensity or Significant Ion Suppression
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Phospholipids from the plasma matrix are a common cause of ion suppression in ESI-MS.[7] - Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids.[7][12] Protein precipitation alone may not be sufficient. - Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the phospholipid-eluting region.[13] |
| Inefficient Ionization | The analyte may not be ionizing efficiently under the current MS conditions. - Optimize MS Parameters: Adjust parameters such as spray voltage, gas flows, and temperature.[14] - Change Ionization Mode: While negative ion mode is common for bile acids, positive ion mode can be more efficient for acyl-CoAs.[10][15] Experiment with both to determine the optimal polarity. |
| Sample Dilution | High concentrations of matrix components can be overwhelming the ion source. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8][13] |
Issue 3: High Variability and Poor Reproducibility
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | The composition of the plasma matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[3] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[13][16][17] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to account for matrix effects.[8] |
| Sample Preparation Inconsistency | Variability in the sample preparation process can lead to inconsistent recoveries and matrix effects. - Automate Sample Preparation: If possible, use automated systems to improve the consistency of liquid handling and extraction steps.[18] - Thorough Method Validation: Validate the sample preparation method for precision and accuracy. |
| Analyte Instability | Acyl-CoA thioesters can be prone to degradation.[9] - Control Sample Handling Conditions: Keep samples on ice and process them quickly. Store extracts at low temperatures and analyze them as soon as possible. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to effectively remove interfering phospholipids and other matrix components.
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[12]
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and add a suitable SIL-IS. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[12] Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[12]
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 20% B to 95% B over 10 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be evaluated.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be optimized for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and its SIL-IS. The precursor ion will be the [M+H]+ or [M-H]- of the analyte, and the product ions will be characteristic fragments. For acyl-CoAs, a common neutral loss of 507 Da is often observed in positive mode.[19]
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.
-
Visualizations
Caption: A systematic workflow for mitigating matrix effects in plasma bioanalysis.
Caption: A logical decision tree for addressing ion suppression issues.
References
- 1. The catabolism of cholesterol in vitro. Formation of 3-alpha,7-alpha,12-alpha-trihydroxy-5-beta-cholestanoic acid from cholesterol by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive analysis of serum 3alpha, 7alpha, 12alpha,24-tetrahydroxy- 5beta-cholestan-26-oic acid diastereomers using gas chromatography-mass spectrometry and its application in peroxisomal D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Trihydroxy-5beta-cholestanoyl-CoA Isomers
Welcome to the technical support center for the chromatographic separation of trihydroxy-5beta-cholestanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the separation of these critical bile acid intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating trihydroxy-5beta-cholestanoyl-CoA isomers?
A1: The primary challenge lies in their structural similarity. These isomers often have the same mass and charge, making them difficult to distinguish using mass spectrometry alone.[1] Effective chromatographic separation is therefore crucial. The main difficulties include co-elution of isomers and achieving baseline resolution, which requires careful optimization of chromatographic conditions.
Q2: Which chromatographic techniques are most effective for this separation?
A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and effective technique for the analysis of bile acid intermediates like trihydroxy-5beta-cholestanoyl-CoA isomers.[2] It offers high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly when high-resolution separation is required, though it necessitates a derivatization step to increase the volatility of the analytes.[3]
Q3: What is a good starting point for developing an HPLC method?
A3: A solid starting point is to use a reversed-phase C18 column with a mobile phase consisting of an aqueous component with an acidic additive (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[4] A shallow gradient elution is generally recommended to effectively resolve the various isomers.[4]
Q4: Why is derivatization necessary for GC-MS analysis of these isomers?
A4: Trihydroxy-5beta-cholestanoyl-CoA isomers, like other bile acids, have polar functional groups (hydroxyl and carboxyl groups) that make them non-volatile.[3][5] Derivatization, typically through methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups, is required to make them volatile enough for GC-MS analysis.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic separation of trihydroxy-5beta-cholestanoyl-CoA isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Isomers | Insufficient Stationary Phase Selectivity: Standard C18 columns may not provide adequate selectivity for closely related isomers. | Change Column Chemistry: Consider using a phenyl-hexyl column for alternative selectivity or a high-strength silica (HSS) T3 column.[1][4] Experimenting with columns from different manufacturers can also be beneficial as bonding technologies vary.[4] |
| Suboptimal Mobile Phase Composition: The pH, organic modifier, and additives in the mobile phase significantly impact resolution.[1] | Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of the isomers, affecting their retention and separation. Vary Organic Modifier: Switching between or using a mixture of acetonitrile and methanol can alter selectivity.[4] Modify Additives: Adjust the concentration of additives like formic acid or ammonium acetate.[1][4] | |
| Peak Tailing or Asymmetry | Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the analytes, causing peak tailing. | Use an End-Capped Column: Modern, well-end-capped columns minimize these interactions. Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine, or an acidic modifier to improve peak shape. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient Ionization: The composition of the mobile phase can suppress ionization in the mass spectrometer source. | Optimize Mobile Phase for MS: Both acidity and ammonium levels can impact electrospray ionization (ESI).[1] Minimize the concentration of additives where possible without compromising chromatography. Optimize MS Source Parameters: Adjust capillary voltage, source temperature, and gas flows to maximize the signal for your specific analytes.[4] |
| Irreproducible Retention Times | Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs. | Increase Equilibration Time: Ensure the column is fully equilibrated before each injection, especially when running gradients. |
| Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components. | Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed. Degas the solvents to prevent bubble formation. | |
| Column Temperature Variations: Changes in ambient temperature can affect retention times. | Use a Column Oven: Maintain a constant and elevated column temperature (e.g., 40-60 °C) for better reproducibility.[4] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Trihydroxy-5beta-cholestanoyl-CoA Isomer Separation
This protocol provides a general methodology for the separation of trihydroxy-5beta-cholestanoyl-CoA isomers using a reversed-phase HPLC-MS/MS system.
1. Sample Preparation:
-
Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample (e.g., plasma, tissue homogenate).
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
The resulting supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge for a cleaner sample.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 minutes (adjust as needed for optimal separation) |
| Flow Rate | 0.3 - 0.5 mL/min[4] |
| Column Temperature | 40 - 60 °C[4] |
| Injection Volume | 1 - 5 µL[4] |
3. Mass Spectrometry Conditions (Negative Ion Mode ESI):
| Parameter | Recommended Setting |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flows | Optimize for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Protocol 2: GC-MS Derivatization for Trihydroxy-5beta-cholestanoyl-CoA Isomers
This two-step derivatization protocol is for the analysis of the corresponding trihydroxy-5beta-cholestanoic acids after hydrolysis of the CoA esters.
1. Methylation of the Carboxyl Group:
-
Evaporate the dried sample extract containing the hydrolyzed bile acids.
-
Add a solution of diazomethane in ether and allow the reaction to proceed for several minutes at room temperature.
-
Gently evaporate the excess reagent under a stream of nitrogen.
2. Trimethylsilylation of Hydroxyl Groups:
-
To the methylated bile acids, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Incubate at 60-70°C for 30 minutes.[5]
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. shimadzu.com [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. Restek - Blog [restek.com]
- 6. benchchem.com [benchchem.com]
Addressing challenges in the quantification of trihydroxy-5beta-cholestanoyl-CoA in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) in complex biological matrices. It is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the quantification of THCA-CoA.
Q1: What are the main challenges in quantifying THCA-CoA in biological samples?
A1: The primary challenges in accurately quantifying THCA-CoA include:
-
Low Endogenous Concentrations: THCA-CoA is an intermediate in the bile acid synthesis pathway and is typically present at low physiological concentrations, requiring highly sensitive analytical methods.
-
Matrix Effects: Complex biological matrices such as plasma, serum, and liver tissue contain numerous endogenous compounds that can interfere with the ionization of THCA-CoA in the mass spectrometer, leading to signal suppression or enhancement.
-
Isobaric Interference: Several other bile acid intermediates and related molecules may have the same nominal mass as THCA-CoA, necessitating high-resolution chromatography to ensure accurate quantification.
-
Analyte Stability: As an acyl-CoA ester, THCA-CoA can be susceptible to enzymatic and chemical degradation during sample collection, processing, and storage. Proper handling and rapid processing are crucial to prevent analyte loss.[1][2]
-
Lack of Commercial Standards: The availability of certified reference standards for THCA-CoA and its stable isotope-labeled internal standard can be limited, posing a challenge for absolute quantification and method validation.
Q2: I am observing high variability in my results. What are the potential causes and solutions?
A2: High variability in quantitative results can stem from several factors throughout the analytical workflow. The following table summarizes potential causes and recommended troubleshooting steps:
| Potential Cause | Troubleshooting Recommendations |
| Inconsistent Sample Collection & Handling | Standardize collection protocols. Use appropriate anticoagulants (e.g., EDTA for plasma). Process samples promptly and store them immediately at -80°C.[2][3][4] |
| Analyte Degradation | Minimize freeze-thaw cycles.[5] Work quickly on ice during sample preparation. Consider the addition of enzyme inhibitors if enzymatic degradation is suspected. |
| Inadequate Sample Cleanup | Optimize the protein precipitation or solid-phase extraction (SPE) method to efficiently remove interfering substances like phospholipids. |
| Poor Chromatographic Resolution | Ensure baseline separation of THCA-CoA from known isomers and isobaric interferences by optimizing the LC gradient, mobile phase composition, and column chemistry. |
| Ion Suppression/Enhancement | Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[6][7][8][9] If a SIL-IS is unavailable, a structural analog can be used, but with careful validation. |
| Instrumental Variability | Perform regular instrument calibration and maintenance. Monitor system suitability by injecting a standard solution at the beginning and end of each analytical run. |
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is critical for accurate quantification. Here are some effective strategies:
-
Efficient Sample Preparation: Employ a robust sample preparation method to remove as many interfering components as possible. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach for bile acid intermediates.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate THCA-CoA from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, and mobile phase modifiers.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.[6][7][8][9] A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate normalization of the signal.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples (e.g., charcoal-stripped plasma) to mimic the matrix effects observed in the unknown samples.
Q4: What are the recommended storage conditions for biological samples containing THCA-CoA?
A4: To ensure the stability of THCA-CoA, proper sample storage is essential.
-
Short-term storage (up to 24 hours): Samples should be kept at 4°C.
-
Long-term storage: For storage longer than 24 hours, samples should be stored at -80°C.[2][3][4][5]
-
Freeze-thaw cycles: It is crucial to minimize the number of freeze-thaw cycles, as this can lead to the degradation of acyl-CoA species.[5] Aliquot samples into single-use vials before freezing if multiple analyses are planned.
Experimental Protocols
Sample Preparation from Human Plasma/Serum
This protocol outlines a general procedure for the extraction of THCA-CoA from plasma or serum.
Materials:
-
Human plasma or serum samples
-
Stable isotope-labeled trihydroxy-5β-cholestanoyl-CoA (THCA-d4-CoA or similar) as an internal standard (IS)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Refrigerated centrifuge
-
SPE cartridges (e.g., C18)
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute THCA-CoA with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a starting point for developing an LC-MS/MS method for THCA-CoA quantification.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute THCA-CoA, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | The [M+H]+ ion of THCA-CoA. The exact m/z should be determined by direct infusion of a standard. |
| Product Ion (Q3) | Based on the common fragmentation of acyl-CoAs, a neutral loss of 507 Da is expected.[10] Therefore, a primary product ion would be [M+H-507]+. Other specific product ions should be optimized by fragmentation of the precursor ion. |
| Collision Energy | To be optimized for each MRM transition. |
Note: The exact MRM transitions (precursor and product ions) and collision energies must be empirically determined and optimized using a pure standard of THCA-CoA and its corresponding internal standard.
Data Presentation
The following tables summarize typical validation parameters for a robust LC-MS/MS method for bile acid intermediate quantification. The values presented are illustrative and should be established for each specific assay.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| THCA-CoA | 0.5 - 500 | > 0.99 | 0.5 |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| Analyte | QC Level | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%RE) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%RE) |
| THCA-CoA | Low QC (1.5 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC (75 ng/mL) | < 15% | ± 15% | < 15% | ± 15% | |
| High QC (400 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| THCA-CoA | 85 - 115% | 85 - 115% |
Visualizations
Bile Acid Synthesis Pathway (Classic Pathway)
The following diagram illustrates the classic ("neutral") pathway of bile acid synthesis, highlighting the position of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA).
Caption: Classic pathway of cholic acid synthesis from cholesterol.
General Experimental Workflow for THCA-CoA Quantification
This diagram outlines the key steps in a typical quantitative workflow for THCA-CoA analysis.
References
- 1. longdom.org [longdom.org]
- 2. Short-Term Stability of Serum and Liver Extracts for Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short- and long-term stability of synovial fluid calprotectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of corticotropin during long-term storage - myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Purity assessment of synthetic (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA standards.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary recommended methods for assessing the purity of synthetic (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA?
A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-UV allows for quantification of the main compound and detection of impurities that absorb at the selected wavelength. LC-MS/MS provides higher sensitivity and specificity, allowing for the confirmation of the molecular weight of the target compound and the identification of potential impurities.[3][4][5][6] For unambiguous structural confirmation and identification of isomers or structurally similar impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is also recommended.[7][8][9]
Q2: I am seeing an unexpected peak in my HPLC chromatogram. What could be the cause?
A2: Unexpected peaks can arise from several sources. Consider the following troubleshooting steps:
-
Check for Contamination: Run a blank injection (mobile phase only) to ensure the peak is not coming from the solvent or the HPLC system itself.[10]
-
Assess Standard Stability: The CoA thioester bond can be susceptible to hydrolysis. The unexpected peak could be a degradation product, such as the free bile acid (3α,7α,12α-trihydroxy-5β-cholestanoic acid) or free Coenzyme A. Prepare fresh solutions from your standard and re-analyze.
-
Isomers: The synthesis process may result in stereoisomers (e.g., the (25R) isomer) which may be separated under certain chromatographic conditions.
-
Mobile Phase Issues: Ensure mobile phase components are miscible, properly degassed, and that buffers have not precipitated.[11][12]
Q3: My peak shape is poor (e.g., fronting, tailing, or broad). How can I improve it?
A3: Poor peak shape is often related to column or mobile phase issues.
-
Column Overload: Try injecting a smaller volume or a more dilute sample.[12]
-
Column Contamination/Void: Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[11][13] A void at the column inlet can also cause peak distortion.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, influencing peak shape. Ensure the pH is stable and appropriate for the column type.
-
Inappropriate Solvent for Dissolution: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.
Q4: My quantitative results are not reproducible. What are the likely causes?
A4: Poor reproducibility can stem from issues with the sample, the HPLC system, or the integration method.
-
System Leaks: Check for any loose fittings in the system, as this can cause fluctuations in flow rate and pressure.[10][11]
-
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and there are no air bubbles in the sample loop.
-
Standard Instability: As CoA esters can degrade in solution, prepare fresh calibration standards for each run and analyze them promptly.
-
Integration Parameters: Review the peak integration parameters in your chromatography software to ensure they are being applied consistently across all chromatograms.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention time drift.[12][13]
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA standard.
Caption: Workflow for purity assessment of synthetic bile acid CoA standards.
Data Presentation
The following tables represent typical data obtained during the purity analysis of a high-quality synthetic standard.
Table 1: Exemplary HPLC-UV Purity Analysis
| Peak ID | Retention Time (min) | Peak Area | % Area | Identity |
|---|---|---|---|---|
| 1 | 4.8 | 15,234 | 0.35 | Unknown Impurity |
| 2 | 8.2 | 4,325,998 | 99.50 | (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA |
| 3 | 9.5 | 6,512 | 0.15 | Related Impurity |
Table 2: Exemplary LC-MS/MS Identity Confirmation
| Analyte | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) | MS/MS Fragments (m/z) | Confirmation |
|---|---|---|---|---|
| (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA | 1208.5 | 1208.5 | 766.2, 427.1, 409.1 | Confirmed |
| Impurity 1 | - | 449.3 | - | Tentative: 3α,7α,12α-trihydroxy-5β-cholestanoic acid |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol describes a general method for determining the purity of the standard using reversed-phase HPLC with UV detection.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (for the adenine moiety of Coenzyme A). A lower wavelength like 205 nm can also be used but may have higher baseline noise.[14][15]
-
Standard Preparation: Accurately weigh and dissolve the standard in the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: Inject the prepared standard. Integrate all peaks and calculate purity based on the relative peak area (% Area).
Protocol 2: Identity Confirmation by LC-MS/MS
This protocol is for confirming the molecular weight and identifying impurities.[1][16][17]
-
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatography: Use the same column and mobile phase conditions as described in the HPLC-UV protocol, or a compatible method optimized for MS. Using volatile buffers like ammonium acetate or ammonium formate is crucial.
-
MS Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
MS Parameters (Typical):
-
Scan Mode: Full Scan (m/z 100-1500) to detect all ions.
-
Product Ion Scan: For structural confirmation, select the precursor ion (e.g., m/z 1208.5 for [M-H]⁻) and fragment it to observe characteristic product ions.
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
-
Standard Preparation: Prepare a dilute solution of the standard (~10-50 µg/mL) in the mobile phase.
-
Analysis: Inject the sample and acquire data. Confirm the presence of the target compound by matching the observed mass-to-charge ratio (m/z) of the molecular ion in the full scan spectrum with the theoretical value. Analyze MS/MS spectra for characteristic fragments to further confirm identity.
Protocol 3: Structural Confirmation by NMR
NMR is used for the definitive structural elucidation and confirmation of stereochemistry.[7][9][18]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
Experiments:
-
1D NMR: Acquire standard proton (¹H) and carbon-13 (¹³C) spectra.
-
2D NMR: For complete assignment and structural confirmation, perform experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Analysis: Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D spectra. Compare the observed data with known values for bile acids and Coenzyme A derivatives to confirm the complete structure of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and rule out the presence of significant isomeric impurities.
References
- 1. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and NMR characterization of Bile Acid Derivatives Bearing Ugi 4CR-Modified Side Chains [scielo.org.mx]
- 8. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. realab.ua [realab.ua]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 15. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Metabolic Fates of (25S)- vs (25R)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA: A Comparative Analysis
A critical stereochemical checkpoint governs the efficient breakdown of cholesterol into bile acids, with the metabolic pathway showing a strong preference for the (25S) stereoisomer of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA) over its (25R) counterpart. This preference is dictated by the stereospecificity of the enzymes involved in peroxisomal β-oxidation, necessitating a crucial epimerization step for the metabolism of the initially formed (25R)-THCA-CoA.
The journey from cholesterol to the primary bile acid, cholic acid, involves a series of enzymatic modifications, culminating in the shortening of the cholesterol side chain via β-oxidation within the peroxisomes. The substrate for this process is THCA-CoA. However, the enzymatic machinery of β-oxidation is finely tuned to recognize a specific three-dimensional arrangement of the molecule, favoring the (25S) configuration. The (25R) isomer, which is the natural precursor, must first be converted to its (25S) epimer by the enzyme α-methylacyl-CoA racemase (AMACR) to enable efficient downstream processing.[1][2][3]
Enzymatic Processing: A Tale of Two Stereoisomers
The metabolic divergence between (25S)- and (25R)-THCA-CoA is most evident in the initial steps of peroxisomal β-oxidation. The first enzyme in this pathway, a peroxisomal acyl-CoA oxidase, exhibits a strong preference for the (25S)-stereoisomer. This enzymatic gatekeeping ensures that only the correctly configured substrate enters the subsequent rounds of β-oxidation.
The pivotal role in this metabolic crossroads is played by α-methylacyl-CoA racemase (AMACR). This enzyme catalyzes the interconversion between the (25R) and (25S) forms of THCA-CoA, effectively rectifying the stereochemistry of the (25R) isomer to allow its entry into the β-oxidation spiral.[1][2] The deficiency of AMACR leads to the accumulation of C27-bile acid intermediates, highlighting its essential role in bile acid synthesis.[1]
Quantitative Comparison of Enzyme Kinetics
The efficiency of AMACR in processing (25R)-THCA-CoA is critical for maintaining the flux of bile acid synthesis. Kinetic studies have provided insights into the enzyme's activity with substrates analogous to THCA-CoA.
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) |
| α-methylacyl-CoA racemase (AMACR) | Trihydroxycoprostanoyl-CoA | 31.6 | 0.3 |
Table 1: Kinetic parameters of human α-methylacyl-CoA racemase for a substrate structurally similar to THCA-CoA.[1]
While direct comparative kinetic data for the subsequent β-oxidation enzymes with both (25S)- and (25R)-THCA-CoA is scarce, the accumulation of (25R)-isomers in AMACR deficiency strongly indicates a significantly lower affinity and/or turnover rate of the downstream enzymes for the (25R)-stereoisomer.
Metabolic Pathways Visualized
To illustrate the distinct metabolic routes of the (25S) and (25R) epimers, the following signaling pathway diagrams were generated using the Graphviz DOT language.
Experimental Protocols
A detailed understanding of the metabolism of these stereoisomers relies on robust experimental methodologies. The following sections outline key experimental protocols.
In Vitro Assay for Peroxisomal β-Oxidation of THCA-CoA Stereoisomers
This assay allows for the direct comparison of the metabolic rates of (25S)- and (25R)-THCA-CoA in isolated peroxisomes.
1. Isolation of Peroxisomes:
-
Liver tissue is homogenized in an ice-cold isolation buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).
-
The homogenate is subjected to differential centrifugation to obtain a light mitochondrial fraction enriched in peroxisomes.[4]
-
Further purification of peroxisomes can be achieved using a density gradient centrifugation (e.g., Nycodenz or sucrose gradient).[4][5]
2. β-Oxidation Reaction:
-
The incubation mixture contains isolated peroxisomes, a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4), and cofactors including ATP, CoA, NAD+, and MgCl2.
-
The reaction is initiated by the addition of either (25S)- or (25R)-THCA-CoA.
-
The reaction is incubated at 37°C with shaking.
-
Aliquots are taken at various time points and the reaction is stopped by the addition of a strong acid (e.g., perchloric acid).
3. Product Analysis:
-
The reaction products, including chain-shortened acyl-CoAs and cholic acid, are extracted from the reaction mixture.
-
Quantification of the substrate and products is performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
HPLC-MS/MS Method for Separation and Quantification of THCA-CoA Stereoisomers and Metabolites
This method enables the separation and sensitive quantification of the (25S) and (25R) isomers of THCA-CoA and their downstream metabolites.
1. Sample Preparation:
-
Biological samples (e.g., reaction mixtures from in vitro assays, cell lysates, or tissue homogenates) are subjected to protein precipitation using a cold organic solvent (e.g., acetonitrile or methanol).
-
The supernatant is collected, dried under nitrogen, and reconstituted in the initial mobile phase.
2. Chromatographic Separation:
-
A chiral stationary phase column is essential for the separation of the (25S) and (25R) stereoisomers.
-
A gradient elution is typically employed using a binary solvent system, for example:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or an ammonium salt).
-
Mobile Phase B: Acetonitrile or methanol with a similar modifier.
-
-
The flow rate and column temperature are optimized to achieve baseline separation of the isomers.
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.
-
Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the parent and product ions of each analyte.
-
Stable isotope-labeled internal standards for each analyte are used for accurate quantification.
The following diagram illustrates the general workflow for the comparative analysis of (25S)- and (25R)-THCA-CoA metabolism.
Conclusion
The metabolism of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a clear example of stereospecificity in a crucial biological pathway. The preference for the (25S) isomer by the peroxisomal β-oxidation machinery necessitates the action of α-methylacyl-CoA racemase to process the naturally occurring (25R) precursor. This comparative analysis, supported by kinetic data and detailed experimental protocols, provides a framework for researchers, scientists, and drug development professionals to further investigate the intricacies of bile acid synthesis and the pathological consequences of its dysregulation. The provided visualizations of the metabolic pathways and experimental workflows offer a clear and concise overview of the key processes involved.
References
- 1. uniprot.org [uniprot.org]
- 2. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 4. In vitro formation of bile acids from di- and trihydroxy-5 beta-cholestanoic acid in human liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular localization of 3 alpha, 7 alpha-dihydroxy- and 3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoyl-coenzyme A ligase(s) in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA as a Biomarker for Cholestatic Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cholestatic liver diseases, a group of conditions characterized by impaired bile flow, present a significant diagnostic and therapeutic challenge. The identification of sensitive and specific biomarkers is crucial for early diagnosis, patient stratification, and monitoring treatment efficacy. This guide provides an objective comparison of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), a key intermediate in bile acid synthesis, with established and emerging biomarkers for cholestatic liver diseases.
Introduction to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a C27-bile acid intermediate formed during the synthesis of cholic acid from cholesterol.[1] Its accumulation, along with its precursor 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), can indicate a disruption in the bile acid synthesis pathway, a hallmark of certain cholestatic conditions.[2] While direct clinical validation data for THCA-CoA is emerging, its position in the metabolic pathway suggests its potential as a valuable biomarker.
Comparative Analysis of Biomarkers
The landscape of biomarkers for cholestatic liver disease is evolving. This section compares the performance of THCA-CoA's precursor (THCA), a closely related bile acid synthesis intermediate (7α-hydroxy-4-cholesten-3-one or C4), and traditional liver function tests.
Table 1: Quantitative Comparison of Biomarker Performance in Cholestatic Liver Disease
| Biomarker | Disease Association | Sensitivity | Specificity | Area Under the Receiver Operating Characteristic Curve (AUROC) | Key Findings & Citations |
| 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) | Inborn errors of bile acid synthesis, general cholestasis | Data not widely available | Data not widely available | Data not widely available | Elevated levels are indicative of metabolic defects in cholic acid synthesis, leading to cholestasis.[2] |
| 7α-hydroxy-4-cholesten-3-one (C4) | Primary Sclerosing Cholangitis (PSC) | Prognostic, not diagnostic | Prognostic, not diagnostic | Prognostic value demonstrated | Low C4 levels are associated with a more rapid progression to severe disease in PSC patients.[3] Serum levels reflect bile acid synthesis.[4] |
| Alkaline Phosphatase (ALP) | General Cholestasis, Choledocholithiasis | 68% | 67% | 0.86 (in combination with GGT) | A standard marker for obstructive jaundice, though not specific to the liver.[2][5] |
| Gamma-Glutamyl Transferase (GGT) | General Cholestasis, Choledocholithiasis | 89% | 82% | 0.86 (in combination with ALP) | More responsive to biliary obstruction than ALP and more specific for hepatobiliary disease.[5] |
Note: Direct comparative data for (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is limited in publicly available literature. The data for THCA is primarily from case studies of rare metabolic disorders. The performance of ALP and GGT can vary depending on the specific cholestatic condition and the study population.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the methods used to measure these biomarkers is essential for their proper evaluation.
Bile Acid Synthesis Pathway
The following diagram illustrates the classical "neutral" pathway of bile acid synthesis, highlighting the position of THCA-CoA and C4. Defects in enzymes downstream of these intermediates can lead to their accumulation in cholestatic conditions.
Experimental Workflow for Bile Acid Analysis
The gold standard for quantifying bile acids and their intermediates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes.
Detailed Experimental Protocols
Accurate and reproducible measurement of bile acid intermediates is critical for their validation as biomarkers. The following provides a representative protocol for the analysis of bile acids in serum using LC-MS/MS.
Protocol: Quantification of Bile Acids in Human Serum by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing deuterated analogues of the bile acids of interest.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor-product ion transitions for each bile acid and internal standard should be optimized.
-
3. Data Analysis:
-
Peak areas for each analyte and its corresponding internal standard are integrated.
-
A calibration curve is generated using known concentrations of bile acid standards.
-
The concentration of each bile acid in the samples is calculated based on the peak area ratio to the internal standard and the calibration curve.
Conclusion and Future Directions
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and its precursor THCA hold theoretical promise as specific biomarkers for cholestatic liver diseases arising from defects in the cholic acid synthesis pathway. However, extensive clinical validation studies are required to establish their diagnostic and prognostic utility across a broader spectrum of cholestatic conditions.
In contrast, traditional biomarkers like ALP and GGT, while lacking specificity, remain cornerstones of initial cholestasis assessment. Emerging biomarkers such as C4 are showing promise for prognosticating specific diseases like PSC.[3]
Future research should focus on:
-
Conducting large-scale, prospective studies to directly compare the performance of THCA-CoA with established and other emerging biomarkers in well-characterized patient cohorts with various cholestatic liver diseases.
-
Establishing standardized analytical methods and reference ranges for THCA-CoA in healthy and diseased populations.
-
Investigating the correlation of THCA-CoA levels with disease severity, treatment response, and long-term outcomes.
By pursuing these research avenues, the scientific community can fully elucidate the potential of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA as a valuable tool in the management of cholestatic liver diseases.
References
- 1. drfalk.co.uk [drfalk.co.uk]
- 2. droracle.ai [droracle.ai]
- 3. Suppression of bile acid synthesis as a tipping point in the disease course of primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. A Comparative Study between Gamma-Glutamyl Transferase and Alkaline Phosphatase as an Early and Accurate Indicator for Choledocholithiasis | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Cross-Species Compass: Navigating the Metabolic Maze of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA
A Comparative Guide for Researchers in Drug Development and Life Sciences
The metabolism of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA), a key intermediate in the synthesis of cholic acid, exhibits significant variations across different species. Understanding these differences is paramount for researchers in drug development and toxicology, as animal models are routinely used to predict human responses to xenobiotics that may interfere with bile acid homeostasis. This guide provides a comprehensive comparison of THCA-CoA metabolism in humans, primates, and rodents, supported by available experimental data and detailed methodologies.
Executive Summary
The conversion of cholesterol to primary bile acids is a complex, multi-step process primarily occurring in the liver. A crucial phase in the synthesis of cholic acid involves the peroxisomal β-oxidation of the C27 intermediate, THCA-CoA, to the C24 bile acid, choloyl-CoA. This pathway is orchestrated by a series of enzymes, and their activity and expression levels can differ substantially between species, leading to variations in bile acid composition and potential species-specific responses to drugs targeting these pathways. This guide will delve into the enzymatic machinery responsible for THCA-CoA metabolism, present available quantitative data for cross-species comparison, and provide detailed experimental protocols for studying this vital metabolic route.
Peroxisomal β-Oxidation of THCA-CoA: A Comparative Overview
The peroxisomal β-oxidation of THCA-CoA involves three key enzymatic steps:
-
Acyl-CoA Oxidase (ACOX2): This enzyme catalyzes the first, rate-limiting step, the desaturation of THCA-CoA. In humans, ACOX2 is the primary oxidase involved in bile acid biosynthesis.[1] Rats also possess ACOX2, and studies have shown its expression is predominantly in the liver and kidney.[2]
-
D-Bifunctional Protein (HSD17B4): This multifunctional enzyme exhibits both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.[3][4] HSD17B4 is essential for the breakdown of both very-long-chain fatty acids and bile acid intermediates.[5]
-
Peroxisomal Thiolase (ACAA1 or SCPx): The final step is the thiolytic cleavage of 3-ketoacyl-CoA, which is catalyzed by peroxisomal thiolases. While ACAA1 is involved in the beta-oxidation of straight-chain fatty acids, sterol carrier protein X (SCPx) possesses thiolase activity and is believed to be important for branched-chain fatty acids and bile acid intermediates.[6][7][8]
Significant species differences in the overall bile acid pool have been well-documented. For instance, amidation of bile acids is primarily with taurine in humans, chimpanzees, dogs, hamsters, rats, and mice, whereas in minipigs and rabbits, glycine conjugation is predominant. Furthermore, hydroxylation patterns of bile acids show that C6-β hydroxylation is a major pathway in rats and mice, but a minor one in humans and chimpanzees.
Quantitative Data on Enzyme Activity
Directly comparative kinetic data for the enzymes involved in THCA-CoA metabolism across species is limited. However, available data from studies on individual species provide valuable insights.
Table 1: Enzyme Kinetic and Activity Data for THCA-CoA Metabolism
| Enzyme | Species | Substrate | Km | Vmax / Specific Activity | Source |
| HSD17B4 | Human | D-3-hydroxy-octanoyl-CoA | 10 µM | - | [9] |
| Human | NAD+ | 13 µM | - | [9] | |
| Human | 3-ketooctanoyl-CoA | 2.7 µM | - | [9] | |
| ACAA1 | Rat (Liver Cytosol) | Acetoacetyl-CoA | - | Thiolysis rate 18.2 times synthesis rate | [10] |
| Rat (Liver Cytosol) | CoA (inhibitor) | Ki = 67 µM | - | [10] |
Note: The substrates listed for HSD17B4 and ACAA1 are not the specific C27 bile acid intermediates but provide an indication of the enzyme's general kinetic properties. Further research is needed to establish the kinetic parameters for the precise substrates in the THCA-CoA metabolic pathway across different species.
Experimental Protocols
Studying the cross-species differences in THCA-CoA metabolism requires robust experimental protocols. Below are methodologies for key experiments.
Isolation of Liver Peroxisomes
This protocol is adapted from established methods for isolating peroxisomes from animal liver tissue.
Materials:
-
Fresh or frozen liver tissue (e.g., from rat, mouse, or human donor)
-
Peroxisome Isolation Buffer (e.g., containing sucrose, MOPS, EDTA, and protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
-
Density gradient medium (e.g., OptiPrep™ or Percoll®)
Procedure:
-
Mince the liver tissue in ice-cold isolation buffer.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to obtain a crude organellar pellet containing mitochondria and peroxisomes.
-
Resuspend the pellet and layer it on top of a density gradient.
-
Perform ultracentrifugation to separate the organelles based on their density.
-
Carefully collect the peroxisomal fraction.
-
Assess the purity of the isolated peroxisomes using marker enzyme assays (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
In Vitro Reconstitution of Peroxisomal β-Oxidation of THCA-CoA
This assay allows for the detailed study of the enzymatic cascade in a controlled environment.
Materials:
-
Purified recombinant enzymes: ACOX2, HSD17B4, and ACAA1/SCPx from the species of interest.
-
THCA-CoA (substrate)
-
Reaction buffer (containing appropriate pH, cofactors like FAD, NAD+, and Coenzyme A)
-
LC-MS/MS system for product analysis
Procedure:
-
Combine the purified enzymes in a reaction tube with the reaction buffer.
-
Initiate the reaction by adding THCA-CoA.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution like acetonitrile).
-
Analyze the reaction mixture by LC-MS/MS to identify and quantify the products (e.g., choloyl-CoA and acetyl-CoA).[11]
Quantification of THCA-CoA and its Metabolites by UPLC-MS/MS
This method provides high sensitivity and specificity for the analysis of bile acid intermediates.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation:
-
Extract bile acids from liver homogenates, isolated peroxisomes, or reaction mixtures using a suitable solvent (e.g., methanol or acetonitrile).
-
Centrifuge to pellet proteins and other debris.
-
Dry the supernatant and reconstitute in the mobile phase.
UPLC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier (e.g., formic acid or ammonium acetate).
-
Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for THCA-CoA and its metabolites.
-
Quantify the analytes using a standard curve generated with authentic standards.
Signaling Pathways and Logical Relationships
The metabolism of THCA-CoA is a linear pathway within the broader context of bile acid synthesis. The following diagrams illustrate the core enzymatic steps and a typical experimental workflow.
Caption: Peroxisomal β-oxidation of THCA-CoA.
Caption: Experimental workflow for comparative analysis.
Conclusion
The metabolism of 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a critical juncture in bile acid synthesis, and the enzymes governing this pathway exhibit species-specific characteristics. While a complete, directly comparative dataset on enzyme kinetics remains to be established, this guide provides a framework for understanding the key players and methodologies for further investigation. For researchers in drug development, a thorough appreciation of these cross-species differences is essential for the accurate interpretation of preclinical data and the successful translation of findings to human clinical trials. Future research should focus on generating robust, comparative kinetic data for the key enzymes in relevant preclinical models and human tissues to refine our understanding of this vital metabolic pathway.
References
- 1. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acox2 is a regulator of lysine crotonylation that mediates hepatic metabolic homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B4 - Wikipedia [en.wikipedia.org]
- 4. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Acetate generation in rat liver mitochondria; acetyl-CoA hydrolase activity is demonstrated by 3-ketoacyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. ACAA1 | Abcam [abcam.com]
- 9. uniprot.org [uniprot.org]
- 10. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparison of analytical methods for the detection of trihydroxy-5beta-cholestanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of trihydroxy-5β-cholestanoyl-CoA, a critical intermediate in bile acid biosynthesis, is paramount for understanding liver function, lipid metabolism, and the pathology of various metabolic diseases. This guide provides a comprehensive comparison of the two primary analytical methods used for its detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the performance characteristics, experimental protocols, and underlying principles of each technique to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Quantitative Comparison
The selection of an analytical method is often dictated by its performance metrics. The following table summarizes the key quantitative parameters for the detection of trihydroxy-5β-cholestanoyl-CoA and related bile acid derivatives by LC-MS/MS and GC-MS. It is important to note that while data for LC-MS/MS analysis of closely related bile acid CoA esters is available, specific quantitative performance data for the GC-MS analysis of trihydroxy-5β-cholestanoyl-CoA is limited. The GC-MS data presented here is based on the analysis of derivatized bile acids, which may not fully reflect the performance for the CoA ester.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | Approximately 0.1 µmol/L for related bile acid CoA esters[1] | 10-50 pg on-column for derivatized bile acids[2] |
| Limit of Quantification (LOQ) | Typically in the low nanomolar range for acyl-CoAs[3] | Not explicitly available for trihydroxy-5β-cholestanoyl-CoA |
| Linearity | R² > 0.99 over a concentration range of 0.1-4 µmol/L for related bile acid CoA esters[1] | R² ≥ 0.995 over a dynamic range of 100-fold or more for derivatized bile acids[4] |
| Sample Preparation | Simpler, often involving protein precipitation and solid-phase extraction.[5] | More complex, requiring hydrolysis of the CoA ester and chemical derivatization to increase volatility.[5][6] |
| Specificity | High, due to the combination of chromatographic separation and specific mass transitions (MRM).[2] | High, especially with high-resolution capillary columns, but potential for interference from derivatization byproducts.[4] |
| Throughput | Relatively high, with run times typically under 20 minutes.[5] | Lower, due to the lengthy derivatization step.[5] |
| Analysis of Intact Molecule | Yes, allows for the direct analysis of the CoA ester. | No, requires cleavage of the CoA moiety and derivatization of the resulting bile acid. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of trihydroxy-5β-cholestanoyl-CoA by LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct quantification of the intact trihydroxy-5β-cholestanoyl-CoA molecule.
1. Sample Preparation (from biological matrix, e.g., liver tissue):
-
Homogenization: Homogenize tissue samples in a cold phosphate buffer.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge. Wash the cartridge to remove interfering substances and elute the bile acid CoA esters with an appropriate solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).
-
Column Temperature: Set the column oven to a controlled temperature (e.g., 40 °C).
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for trihydroxy-5β-cholestanoyl-CoA and an appropriate internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the indirect analysis of trihydroxy-5β-cholestanoyl-CoA by converting it to a volatile derivative.
1. Sample Preparation and Derivatization:
-
Hydrolysis: Cleave the CoA ester bond through alkaline hydrolysis to yield the free bile acid, 3α,7α,12α-trihydroxy-5β-cholestanoic acid.
-
Extraction: Extract the free bile acid from the reaction mixture using an organic solvent.
-
Derivatization: Convert the non-volatile bile acid into a volatile derivative. A common two-step process includes:
-
Solvent Evaporation and Reconstitution: Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., hexane) for GC injection.
2. GC-MS Analysis:
-
Chromatographic Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Oven Temperature Program: Employ a temperature gradient to separate the derivatized bile acids.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electron ionization (EI).
-
Analysis Mode: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Mandatory Visualization
Bile Acid Biosynthesis Pathway
The following diagram illustrates the classical (neutral) pathway of bile acid biosynthesis, highlighting the position of trihydroxy-5β-cholestanoyl-CoA as a key intermediate. This pathway is initiated in the liver and involves a series of enzymatic modifications to cholesterol.
Caption: The classical pathway of primary bile acid synthesis.
Experimental Workflow: LC-MS/MS vs. GC-MS
This diagram illustrates the contrasting workflows for the analysis of trihydroxy-5β-cholestanoyl-CoA using LC-MS/MS and GC-MS, emphasizing the additional derivatization steps required for the latter.
Caption: Comparison of analytical workflows for LC-MS/MS and GC-MS.
References
- 1. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. Identification and Distribution of Sterols, Bile Acids, and Acylcarnitines by LC–MS/MS in Humans, Mice, and Pigs—A Qualitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restek - Blog [restek.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
A Comparative Analysis of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA Precursor Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the levels of key bile acid intermediates, specifically the precursors to (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, in healthy individuals versus patients with peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorder (ZSD). The accumulation of C27 bile acid intermediates is a hallmark of these disorders due to defects in the peroxisomal β-oxidation pathway.[1] This document summarizes quantitative data, details experimental protocols for measurement, and visualizes the relevant biological pathways to support research and drug development efforts in this area.
Quantitative Data Summary
The following table summarizes the serum concentrations of total C27 bile acids, which include the precursor 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), in healthy individuals and patients with peroxisomal disorders. Data is extracted from a study by Zhang et al. (2024).[2]
| Patient Cohort | Total C27 Bile Acids (μmol/L, Mean ± SEM) | Diastereomer Ratio ((25S)/(25R)) |
| Healthy Adult Controls (n=20) | 0.007 ± 0.004 | ~0.3 |
| Peroxisomal Disorder Patients (n=49) | 14.06 ± 2.59 | ~0.3 |
| Non-cholestatic Patients | 0.015 ± 0.011 | Not Reported |
| Moderately Cholestatic Patients | 0.129 ± 0.034 | Not Reported |
| Severely Cholestatic Patients | 0.986 ± 0.249 | Not Reported |
SEM: Standard Error of the Mean
As the data indicates, patients with confirmed peroxisomal disorders exhibit a dramatic elevation of total C27 bile acids in their serum, with concentrations over 10-fold higher than in healthy controls.[2] This accumulation is a direct consequence of the impaired peroxisomal β-oxidation necessary for the shortening of the C27 side chain to form mature C24 bile acids.[3]
Signaling Pathway
The biosynthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol involves a series of enzymatic reactions occurring in the liver. The final steps of this process, specifically the β-oxidation of the C27 cholestanoic acid side chain, take place in the peroxisomes.[4] A defect in peroxisomal function, as seen in Zellweger spectrum disorders, disrupts this pathway, leading to the accumulation of C27 bile acid intermediates like 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and its CoA ester.
Caption: Simplified Bile Acid Synthesis Pathway.
Experimental Workflow
The quantification of 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and its diastereoisomers in serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the analysis of bile acid profiles.
Caption: LC-MS/MS Experimental Workflow.
Experimental Protocols
The following is a generalized protocol for the quantification of THCA in human serum using LC-MS/MS, based on methodologies described in the literature.[5][6][7]
1. Sample Preparation
-
Aliquoting and Internal Standard Spiking: To 100 µL of serum, calibrator, or quality control sample, add a known amount of a stable isotope-labeled internal standard (e.g., [²H₄]-THCA). This is crucial for accurate quantification.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
2. Liquid Chromatography (LC)
-
Column: A C18 reverse-phase column is typically used for the separation of bile acids.
-
Mobile Phase: A gradient elution is employed using two mobile phases.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium formate.
-
Mobile Phase B: An organic solvent mixture, such as acetonitrile/methanol (50:50, v/v), also containing an additive.
-
-
Gradient: The gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic bile acids.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of bile acids.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity and sensitivity.
-
MRM Transitions for THCA: The specific m/z transitions will depend on the instrument and experimental conditions but are selected to be unique to the molecule.
-
-
Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of the analyte in the sample by comparing it to a calibration curve prepared with known concentrations of the standard.
This comprehensive guide provides a foundation for understanding the alterations in (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA precursor levels in peroxisomal disorders. The provided data, pathways, and protocols are intended to aid researchers in their ongoing efforts to develop diagnostics and therapeutics for these debilitating diseases.
References
- 1. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal oxidation of the steroid side chain in bile acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
Unraveling the Correlation: (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA in the Landscape of Bile Acid Profiles
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
(25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA is a critical intermediate in the biosynthesis of cholic acid, one of the two primary bile acids in humans. Its position in the metabolic pathway makes its concentration and correlation with other bile acids a key indicator of the health and proper functioning of bile acid synthesis. This guide provides a comparative analysis of the correlation of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, often analyzed by its precursor 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), with other bile acid profiles, particularly in the context of inborn errors of metabolism such as Zellweger spectrum disorders (ZSD) and cerebrotendinous xanthomatosis (CTX).
Quantitative Comparison of Bile Acid Profiles
The correlation between (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (and its precursor THCA) and other bile acids is most pronounced in diseases affecting peroxisomal β-oxidation. In these conditions, the conversion of C27 bile acid intermediates to C24 primary bile acids is impaired, leading to an accumulation of the former and a deficiency of the latter.
Below is a summary of typical serum bile acid concentrations in healthy individuals and patients with relevant metabolic disorders. Due to the rapid conversion of the CoA-ester to its corresponding acid, quantitative data for THCA is presented as a proxy.
| Bile Acid Species | Healthy Controls (µmol/L) | Zellweger Spectrum Disorders (µmol/L) | Cerebrotendinous Xanthomatosis (µmol/L) | Cholestatic Liver Disease (µmol/L) |
| C27 Bile Acids (as total C27) | 0.007 ± 0.004[1] | 14.06 ± 2.59[1] | Markedly Elevated[2] | 0.129 ± 0.034 (moderate) to 0.986 ± 0.249 (severe)[1] |
| Primary C24 Bile Acids | ||||
| Cholic Acid (CA) | Normal | Markedly Reduced[3] | Reduced | Elevated |
| Chenodeoxycholic Acid (CDCA) | Normal | Markedly Reduced[3] | Reduced | Elevated |
| Secondary C24 Bile Acids | ||||
| Deoxycholic Acid (DCA) | Normal | Reduced | Reduced | Variable |
| Lithocholic Acid (LCA) | Normal | Reduced | Reduced | Variable |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and analytical approach for studying these bile acids, the following diagrams are provided.
Caption: Bile acid synthesis pathway highlighting the position of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA.
Caption: A typical experimental workflow for the analysis of bile acid profiles.
Experimental Protocols
The quantification of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and other bile acids is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on common practices in the field.
Sample Preparation (Serum/Plasma)
-
Aliquoting: Transfer 50-100 µL of serum or plasma to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a solution of deuterated internal standards for the bile acids of interest. This is crucial for accurate quantification, correcting for variations in sample preparation and instrument response.
-
Protein Precipitation: Add a 3-4 fold excess of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Incubation: Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant containing the bile acids to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of bile acids.
-
Mobile Phase: A gradient elution is commonly employed using two mobile phases:
-
Mobile Phase A: Water with a modifier like formic acid or ammonium acetate to improve ionization.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol, also with a modifier.
-
-
Gradient: The gradient starts with a high percentage of aqueous mobile phase and gradually increases the organic phase percentage to elute the more hydrophobic bile acids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.
-
Column Temperature: The column is often heated (e.g., 40-50°C) to improve peak shape and separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is most commonly used for bile acid analysis as they readily form [M-H]⁻ ions.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each bile acid in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This provides high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are optimized for each bile acid and its corresponding internal standard.
-
Data Analysis
-
Chromatogram Integration: The peak areas for each bile acid and its corresponding internal standard are integrated using the instrument's software.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
-
Quantification: The concentration of each bile acid in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.
-
Data Reporting: The final concentrations are reported in units such as µmol/L or ng/mL.
This comprehensive approach allows for the sensitive and specific quantification of a wide range of bile acids, including the C27 intermediates, providing valuable insights into the pathophysiology of various liver and metabolic diseases. The distinct correlation patterns of (25S)-3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA and its precursor with other bile acids serve as crucial biomarkers for diagnosis and monitoring of therapeutic interventions.
References
- 1. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a Quantification Method for Trihydroxy-5β-cholestanoyl-CoA: A Comparative Guide
This guide provides a framework for the inter-laboratory validation of a quantification method for trihydroxy-5β-cholestanoyl-CoA, a key intermediate in bile acid synthesis. The objective is to present a comparative analysis of analytical methods, supported by experimental data, to ensure reproducibility and reliability across different research and clinical settings. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity in quantifying acyl-CoA species.[1]
Comparative Analysis of Analytical Methods
The quantification of acyl-CoAs can be approached through various techniques, each with distinct advantages and limitations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the highest selectivity and sensitivity for the comprehensive profiling of a wide range of acyl-CoA species in complex biological matrices.[1][2]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective alternative to LC-MS/MS, suitable for quantifying more abundant acyl-CoA species.[1]
-
Enzymatic and Fluorometric Assays: These high-throughput methods are ideal for the rapid screening of total or specific acyl-CoAs and are well-suited for laboratories without specialized chromatography equipment.[1]
For the purpose of this guide, we will focus on the inter-laboratory validation of an LC-MS/MS method due to its superior performance characteristics for this class of molecules.
Data Presentation: Inter-Laboratory Performance Comparison
The following table summarizes hypothetical performance data from three independent laboratories participating in a validation study for the quantification of trihydroxy-5β-cholestanoyl-CoA using a standardized LC-MS/MS protocol.
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.995 | 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 5.5 ng/mL | 4.8 ng/mL | Signal-to-Noise > 10 |
| Intra-day Precision (%RSD) | < 4.5% | < 5.0% | < 4.0% | < 15% |
| Inter-day Precision (%RSD) | < 6.0% | < 6.5% | < 5.5% | < 15% |
| Accuracy (% Recovery) | 92% - 103% | 90% - 105% | 95% - 102% | 85% - 115% |
| Matrix Effect | Negligible | Minimal | Negligible | Consistent with internal standard |
| Sample Stability (at -20°C) | 3 weeks | 3 weeks | 4 weeks | > 90% of initial concentration |
Data is representative and based on typical performance characteristics of LC-MS/MS assays for similar molecules.[3]
Experimental Protocols
A detailed methodology is crucial for ensuring consistency across laboratories.
Sample Preparation
-
Protein Precipitation and Extraction:
-
Internal Standard Spiking: Spike samples with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) prior to extraction to correct for matrix effects and extraction variability.[4]
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]
-
Solid-Phase Extraction (SPE): Purify the cleared supernatant using an Oasis HLB 1cc (30 mg) SPE column to remove interfering substances.[4]
-
Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a suitable volume of 5% (w/v) 5-sulfosalicylic acid in water.[4]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.[2]
-
Quantitation Transition: [M+H]⁺ fragmenting to [M-507+H]⁺.[2]
-
Confirmation Transition: [M+H]⁺ fragmenting to 428 m/z.[2]
-
Visualizations
Signaling Pathway
Caption: Simplified overview of the bile acid synthesis pathway highlighting trihydroxy-5β-cholestanoyl-CoA.
Experimental Workflow
Caption: General experimental workflow for the quantification of trihydroxy-5β-cholestanoyl-CoA.
Inter-Laboratory Validation Logic
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 3α,6α,24-trihydroxy-24,24-di(trfluoromethyl)-5β-cholane, a potent synthetic steroidal liver X receptor agonist in plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA
Core Safety and Handling Precautions
Given that the parent bile acid, 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid, is known to cause skin and serious eye irritation, it is crucial to handle (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and collect it into a designated, sealed container for hazardous waste disposal. Avoid allowing the substance to enter drains or water courses.
Disposal Procedures: A Step-by-Step Guide
There are two primary recommended disposal pathways for this compound: disposal via a licensed waste management contractor and a laboratory-scale chemical inactivation procedure prior to disposal.
Method 1: Disposal via a Licensed Waste Management Contractor (Recommended for All Quantities)
This is the most straightforward and highly recommended method for the disposal of any unused or waste this compound.
-
Segregation: Collect waste, whether in solid form or in solution, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound", concentration (if in solution), and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Method 2: Laboratory-Scale Chemical Inactivation (For Small Quantities)
For small quantities, a chemical inactivation step can be performed by trained personnel to hydrolyze the thioester bond, rendering the molecule less biologically active. Thioesters undergo hydrolysis in the presence of a base.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Objective: To hydrolyze the thioester bond of this compound to form the parent bile acid and Coenzyme A.
-
Materials:
-
Waste this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel and stir bar
-
-
Procedure:
-
In a chemical fume hood, dissolve or suspend the waste material in a minimal amount of a suitable solvent (e.g., water or a water/alcohol mixture).
-
Slowly add 1 M NaOH solution while stirring to raise the pH to >12.
-
Allow the reaction to stir at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis of the thioester bond.
-
After the reaction is complete, carefully neutralize the solution by slowly adding 1 M HCl.
-
Monitor the pH and continue adding HCl until the pH is between 6 and 8.
-
The resulting neutralized solution, containing the parent bile acid, Coenzyme A, and salts, should be collected in a hazardous waste container and disposed of via your institution's EHS office. Do not dispose of this solution down the drain unless explicitly permitted by your institution's EHS guidelines for this specific hydrolyzed product.
-
Data Presentation
Since specific quantitative data for the disposal of this compound is not available, the following table summarizes the key qualitative information.
| Parameter | Information | Source/Justification |
| Physical State | Solid | General property of similar bile acid derivatives. |
| Known Hazards | Potential for skin and serious eye irritation. | Based on the hazards of the parent bile acid. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Standard procedure for non-characterized chemical waste. |
| Alternative Disposal | Chemical Inactivation (Base Hydrolysis) | General method for inactivating thioesters. |
| PPE Requirements | Safety glasses, lab coat, chemical-resistant gloves | Standard laboratory practice for handling potentially hazardous chemicals. |
Mandatory Visualization
Caption: Disposal workflow for this compound.
Personal protective equipment for handling (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar biochemicals, including other bile acid derivatives and coenzyme A esters. A cautious approach is paramount.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | ASTM D6978 or equivalent | To prevent skin contact. For hazardous products, two pairs of chemotherapy gloves are recommended[1]. |
| Body Protection | Disposable gown made of polyethylene-coated polypropylene or other laminate materials; or a standard laboratory coat at a minimum. | EN14126-2003, Category III[2] | To protect against splashes and contamination. Cloth lab coats are not recommended for handling hazardous products as they can be absorbent[1]. |
| Eye and Face Protection | Safety goggles and a face shield, or a full face-piece respirator. | ANSI Z87.1 or equivalent | To protect the eyes and face from splashes. A related compound, 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid, is known to cause serious eye irritation[3]. |
| Respiratory Protection | A surgical N-95 respirator may be required if there is a risk of aerosolization. | NIOSH approved | To protect against inhalation of aerosols, especially when handling powdered forms of the compound or during procedures that may generate dust. |
| Other | Disposable head, hair, shoe, and sleeve covers. | N/A | To provide an additional barrier and prevent the spread of contamination[1][2]. |
II. Operational Plan: Handling and First Aid
A. Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures with a risk of aerosol generation, use a Class II Biosafety Cabinet (BSC) or an isolator[4].
B. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable pads.
-
Weighing and Aliquoting: If working with a solid form, conduct these activities in an enclosure that minimizes dust generation, such as a chemical fume hood or a balance enclosure.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Remove and dispose of all contaminated disposable materials according to the disposal plan. Wash hands thoroughly with soap and water.
C. First Aid Measures: In the event of accidental exposure, follow these first-aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Relocate to an area with fresh air. If breathing becomes difficult, seek immediate medical attention[3][5]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[3][5]. |
| Eye Contact | Immediately flush eyes cautiously with water for at least 15 minutes. Seek immediate medical attention[3][5]. |
| Ingestion | Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention[5]. |
III. Disposal Plan
Proper disposal is a critical component of laboratory safety and regulatory compliance. Treat this compound as chemical waste.
A. Waste Segregation and Collection:
-
Isolate Waste: Collect all materials contaminated with the compound, including residual solutions, pipette tips, tubes, and absorbent materials, into a designated and clearly labeled waste container[5].
-
Container Selection: Use a leak-proof and chemically compatible container for liquid waste. For solid waste, use a designated solid waste container[5].
-
Labeling: Clearly label the waste container with the full chemical name: "this compound," its approximate concentration, and the date the waste was first added[5].
-
Avoid Mixing: Do not mix this waste with other chemical or biological waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department[5].
B. Storage and Disposal:
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials[5].
-
Consult EHS: Before final disposal, consult your institution's EHS office for their specific protocols regarding non-hazardous biochemical waste[5].
-
Scheduled Pickup: Arrange for a scheduled waste pickup by your institution's EHS department to ensure compliant disposal with all local, state, and federal regulations[5].
IV. Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
